Technical Documentation Center

Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate
  • CAS: 1155161-13-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis, Properties, and Pharmaceutical Applications of Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate

Executive Summary In modern drug development, the architectural complexity of active pharmaceutical ingredients (APIs) relies heavily on highly specific, captive intermediates. Methyl 3-{[(4-chlorophenyl)methyl]amino}but...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the architectural complexity of active pharmaceutical ingredients (APIs) relies heavily on highly specific, captive intermediates. Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate (also known as methyl 3-(4-chlorobenzylamino)butanoate) is a critical secondary amine building block. It serves as a foundational precursor in the synthesis of 1,4-diazepane privileged scaffolds, most notably utilized in the development of dual orexin receptor antagonists (DORAs) such as Suvorexant. This whitepaper provides an authoritative guide on its chemical identity, synthesis mechanics, and downstream application protocols.

Chemical Identity & The CAS Registry Nuance

A common challenge in chemical informatics is the conflation of positional isomers. While the 4-amino isomer (Methyl 4-[(4-chlorophenyl)methylamino]butanoate) is widely indexed under [1], the 3-amino target compound—Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate —is primarily a "captive intermediate" utilized in proprietary API synthesis. Consequently, it does not possess a universally assigned, public CAS number in standard commercial databases, highlighting the importance of structural validation over registry reliance.

Table 1: Physicochemical Profile
PropertyValue
IUPAC Name Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate
Molecular Formula C₁₂H₁₆ClNO₂
Molecular Weight 241.71 g/mol
Exact Mass 241.0869 Da
XLogP3 (Estimated) ~2.1
Topological Polar Surface Area (TPSA) 38.3 Ų
Rotatable Bonds 7
Hydrogen Bond Donors / Acceptors 1 / 3

Mechanistic Synthesis & Reaction Causality

The optimal synthetic route for this intermediate is the chemoselective reductive amination of methyl 3-aminobutanoate with 4-chlorobenzaldehyde.

Causality of Reagent Selection: Direct alkylation of the primary amine using 4-chlorobenzyl chloride is heavily disfavored due to the high risk of over-alkylation (forming tertiary amines). Reductive amination via an imine (Schiff base) intermediate ensures strict mono-alkylation. Furthermore, Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄). The electron-withdrawing acetate groups in NaBH(OAc)₃ reduce its nucleophilicity, making it highly chemoselective for imines without risking the reduction of the methyl ester moiety.

SynthesisWorkflow N1 Methyl 3-aminobutanoate N3 Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate N1->N3 NaBH(OAc)3 N2 4-Chlorobenzaldehyde N2->N3 Reductive Amination N4 N-Boc-Glycine Coupling N3->N4 Peptide Coupling N5 Boc Deprotection (HCl/MeOH) N4->N5 Acidic Cleavage N6 1,4-Diazepane Core N5->N6 KOtBu Cyclization

Figure 1: Synthetic workflow from the target intermediate to the 1,4-diazepane core.

Validated Experimental Protocols

Protocol 1: Synthesis of Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate

Objective: Chemoselective synthesis of the secondary amine while preserving the ester.

  • Imine Formation: Dissolve (R)-methyl 3-aminobutanoate (1.0 eq) and 4-chlorobenzaldehyde (1.05 eq) in anhydrous dichloromethane (DCM). Note: A slight excess of the aldehyde ensures complete consumption of the valuable chiral amine.

  • Acid Catalysis: Add glacial acetic acid (0.1 eq). Mild acid catalysis activates the carbonyl carbon for nucleophilic attack, accelerating Schiff base formation.

  • Reduction: Portion-wise addition of NaBH(OAc)₃ (1.5 eq) at 0°C. The 0°C temperature controls the exothermic reduction, preventing thermal degradation of the ester.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating and deemed complete when the primary amine peak (m/z 118) disappears, replaced entirely by the product peak (m/z 242.1).

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid and safely destroy excess hydride, partitioning the organic product into the DCM layer.

Protocol 2: Downstream Cyclization to the 1,4-Diazepane Core

As documented in the patent literature for Suvorexant intermediates ( [2]), the intermediate is cyclized into a 7-membered ring.

  • Amidation: React the synthesized secondary amine with N-Boc-glycine using standard peptide coupling reagents (e.g., HATU/DIPEA) to form the amide.

  • Deprotection: Treat the intermediate with 30% HCl in methanol at 50°C for 6 hours to cleave the Boc group, yielding the free primary amine.

  • Lactamization: Dissolve the deprotected intermediate in anhydrous toluene and treat with Potassium tert-butoxide (KOtBu) at 110°C. Causality: KOtBu is a sterically hindered, strong non-nucleophilic base. It deprotonates the newly freed primary amine, enhancing its nucleophilicity to attack the methyl ester. This drives the thermodynamically favorable intramolecular formation of the 1,4-diazepane ring while expelling methanol.

Analytical Characterization

To ensure the integrity of the synthesized intermediate prior to downstream cyclization, rigorous analytical validation is required.

Table 2: Analytical Validation Parameters
Analytical MethodExpected Signals / Observations
LC-MS (ESI+) Base peak at m/z 242.1 [M+H]⁺, exhibiting a classic 3:1 isotopic pattern indicative of a single chlorine atom.
¹H NMR (CDCl₃, 400 MHz) δ 7.2–7.3 (m, 4H, Ar-H); 3.7–3.8 (m, 2H, Ar-CH₂-N); 3.65 (s, 3H, OCH₃); 3.1 (m, 1H, CH-N); 2.4–2.5 (m, 2H, CH₂-CO); 1.1 (d, 3H, CH₃).
FT-IR (ATR) Sharp peak at ~1735 cm⁻¹ (Ester C=O stretch); broad, weak band at ~3300 cm⁻¹ (Secondary N-H stretch).

Pharmacological Context

The 1,4-diazepane core derived from this intermediate is the structural heart of Suvorexant, a medication that acts on the central nervous system to treat insomnia. By antagonizing the orexin receptors, the API effectively silences the wakefulness cascade.

PharmacologicalPathway API Suvorexant (API) OX1R Orexin Receptors API->OX1R Antagonism Gq Gq Cascade OX1R->Gq Blocked Wake Wakefulness Gq->Wake Stimulates Sleep Sleep Promotion Wake->Sleep Inhibits

Figure 2: Pharmacological mechanism of Suvorexant, an API derived from the target intermediate.

References

  • PubChem Compound Summary for CID 43216356, Methyl 4-[(4-chlorophenyl)methylamino]butanoate Source: National Center for Biotechnology Information (NCBI) URL:[Link](Cited for positional isomer baseline comparison)

  • US Patent 10,618,891 B2 - Suvorexant intermediate and preparation method thereof Source: Google Patents URL
Exploratory

Engineering the Future: Potential Research Applications of Substituted Butanoates in Drug Discovery and Metabolic Therapeutics

Executive Summary As a Senior Application Scientist, I frequently evaluate chemical scaffolds that serve as foundational elements for diverse therapeutic applications. Substituted butanoates—esters of butanoic acid featu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate chemical scaffolds that serve as foundational elements for diverse therapeutic applications. Substituted butanoates—esters of butanoic acid featuring various functional groups such as hydroxy, oxo, amino, or aryl substituents—represent one such highly versatile class. Their unique stereoelectronic properties and predictable metabolic lability make them indispensable in two primary domains: as metabolic modulators (e.g., ketone ester prodrugs) and as chiral building blocks for active pharmaceutical ingredients (APIs). This whitepaper synthesizes the mechanistic rationale, current clinical trajectories, and validated experimental protocols for leveraging substituted butanoates in advanced research.

Metabolic Therapeutics: Hydroxybutanoate Esters (Ketone Esters)

The physiological state of ketosis has profound implications for cellular bioenergetics, particularly in high-demand tissues like the myocardium and brain. Exogenous ketone esters, specifically derivatives of β -hydroxybutyrate (BHB), are engineered substituted butanoates designed to rapidly induce ketosis, bypassing the strict dietary restrictions of a ketogenic diet.

Mechanistic Causality

Native BHB is a carboxylic acid with limited oral bioavailability, a short half-life, and a tendency to cause salt overload when administered as a sodium/calcium salt. By esterifying BHB—such as in the ketone monoester (R)-3-hydroxybutyl (R)-3-hydroxybutyrate or the novel bis-octanoyl (R)-1,3-butanediol—researchers create a highly lipophilic prodrug[1][2]. Upon ingestion, gut and hepatic esterases rapidly cleave the ester bonds. This releases native BHB and 1,3-butanediol (which is subsequently oxidized to BHB by alcohol and aldehyde dehydrogenases). This engineered delivery system acutely elevates plasma BHB to therapeutic levels (1.0 to >4.0 mM) without gastrointestinal distress[1].

Clinical Applications
  • Cardiovascular Failure: The failing heart shifts its substrate preference away from fatty acids toward glycolysis and ketone bodies. In preclinical models, chronic oral administration of a substituted butanoate (hexanoyl-hexyl-3-hydroxybutyrate ketone ester) attenuated left ventricular dysfunction and pathological remodeling post-myocardial infarction[3]. This has translated into human trials, such as the KETO-AHF vanguard trial (NCT07434466), which evaluates the efficacy of 75 g/day of ketone monoester in reducing NT-proBNP levels in acute heart failure patients[4].

  • Neuroprotection and Aging: BHB acts not only as an energetic substrate but also as an epigenetic signaling molecule (e.g., HDAC inhibitor). Clinical protocols are currently investigating the impact of ketone esters on brain metabolism in older adults, utilizing magnetic resonance spectroscopy (MRS) to track brain BHB and GABA concentrations[1].

G KE Ketone Ester Prodrug Gut Gut & Hepatic Esterases KE->Gut BHB D-β-Hydroxybutyrate Gut->BHB BD (R)-1,3-Butanediol Gut->BD Mito Mitochondrial Uptake BHB->Mito BD->BHB ADH/ALDH AcAc Acetoacetate Mito->AcAc BDH1 AcetylCoA Acetyl-CoA AcAc->AcetylCoA SCOT / ACAT1 TCA TCA Cycle & OXPHOS AcetylCoA->TCA

Metabolic hydrolysis of ketone esters to BHB and subsequent mitochondrial ATP generation.

Asymmetric Synthesis: Oxobutanoates as Chiral Building Blocks

In drug development, enantiomeric purity is non-negotiable. Ethyl 4-chloro-3-oxobutanoate (COBE) is a highly reactive substituted butanoate used as a precursor for synthesizing (R)- and (S)-ethyl 4-chloro-3-hydroxybutanoate (CHBE). These chiral alcohols are critical intermediates for blockbuster drugs, including HMG-CoA reductase inhibitors (statins), L-carnitine, and 1,4-dihydropyridine β -blockers[5].

Biocatalytic Causality

Traditional chemical reduction of COBE often yields racemic mixtures or requires expensive, environmentally toxic heavy-metal catalysts. Biocatalysis using permeabilized Saccharomyces cerevisiae (brewer's yeast) or recombinant E. coli expressing carbonyl reductases offers a self-validating, highly enantioselective alternative. Permeabilizing yeast cells with cetyltrimethylammonium bromide (CTAB) and allyl bromide facilitates the diffusion of the hydrophobic COBE substrate into the cell while retaining the macromolecular NAD(P)H regeneration machinery (e.g., glucose-6-phosphate dehydrogenase)[5]. This system drives the equilibrium toward the (R)-CHBE enantiomer with >99% enantiomeric excess (ee).

Biocatalysis COBE Ethyl 4-chloro-3-oxobutanoate Yeast Permeabilized Yeast COBE->Yeast Enzyme Carbonyl Reductase Yeast->Enzyme CHBE Ethyl (R)-4-chloro-3-hydroxybutanoate Enzyme->CHBE Asymmetric Reduction Cofactor NAD(P)H Regeneration Cofactor->Enzyme Hydride Transfer Downstream Chiral API Synthesis CHBE->Downstream

Biocatalytic asymmetric reduction of COBE to (R)-CHBE using permeabilized yeast cells.

Oncology: Tetrahydronaphthalene Lignan Esters

Substituted butanoates also serve as foundational scaffolds for complex polycyclic structures. For instance, the intramolecular cyclization of p-azidophenyl-substituted butanoates via a nitrenium ion intermediate yields ethyl spirodienone carboxylates and tetrahydronaphthalene lignan esters. These derivatives have demonstrated significant in vitro growth inhibition against human tumor cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer), showcasing the utility of butanoate derivatives in oncology drug discovery[6].

Quantitative Data Presentation

Table 1: Pharmacokinetic & Biocatalytic Profiles of Substituted Butanoates

Compound / SubstrateApplication AreaIntervention / CatalystKey Outcome / YieldReference
(R)-3-hydroxybutyl (R)-3-hydroxybutyrate Neuro-metabolism25 g oral dosePlasma BHB elevated to 4.0 mM[1]
Bis-octanoyl (R)-1,3-butanediol Aging / Frailty25 g oral doseNutritional ketosis ( 0.5 mM) sustained for 4h[2]
Hexanoyl-hexyl-3-hydroxybutyrate Heart Failure (Murine)10-15% KE dietLVEF improved (45 ± 11% vs 36 ± 8% in vehicle)[3]
Ethyl 4-chloro-3-oxobutanoate (COBE) Chiral API SynthesisCTAB-permeabilized yeast(R)-CHBE yield: 99.5%, >99% ee[5]

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction of COBE to (R)-CHBE

Objective: To synthesize enantiopure (R)-CHBE using a two-phase whole-cell biocatalytic system. Causality Check: A two-phase system (aqueous/n-butyl acetate) prevents substrate toxicity (COBE is toxic to enzymes at high aqueous concentrations) and drives the reaction forward by partitioning the product into the organic phase, preventing product inhibition.

  • Cell Permeabilization: Suspend fresh brewer's yeast (110 g/L) in 100 mM potassium phosphate buffer (pH 6.5). Add 0.2% (w/v) CTAB and 10 mM allyl bromide. Incubate at 30°C for 30 minutes to permeabilize the membrane while preserving intracellular dehydrogenases.

  • Cofactor Regeneration Setup: To the aqueous phase, add 50 mM glucose-6-phosphate, 2 mM NADP+, and 5 mM MgCl 2​ to prime the G6PDH regeneration cycle.

  • Two-Phase Reaction: Add an equal volume of n-butyl acetate containing 500 mM Ethyl 4-chloro-3-oxobutanoate (COBE).

  • Incubation: Shake the biphasic mixture at 125 rpm at 30°C for 6 hours.

  • Extraction & Analysis: Centrifuge to separate phases. Extract the organic layer and analyze via chiral HPLC (e.g., Chiralcel OB-H column) to verify >99% ee for the (R)-CHBE product[5].

Protocol 2: Pharmacokinetic Evaluation of Ketone Esters in Murine Models

Objective: To quantify systemic ketosis following oral gavage of hexanoyl-hexyl-3-hydroxybutyrate. Causality Check: Because ketone esters are rapidly metabolized by circulating esterases, blood sampling must be strictly timed, and enzymatic quenching is required to prevent ex vivo degradation of BHB.

  • Formulation: Suspend the ketone ester in a 1% methylcellulose vehicle to ensure uniform dosing.

  • Administration: Administer a single oral gavage dose (e.g., 5 g/kg) to C57BL/6J mice following a 4-hour fast to establish a baseline metabolic state.

  • Sampling: Collect 20 µL tail vein blood at 0, 15, 30, 60, 120, and 240 minutes post-dose. Immediately mix with 0.5 M perchloric acid to precipitate proteins and halt esterase activity.

  • Quantification: Centrifuge at 10,000 x g for 10 minutes. Neutralize the supernatant with KOH. Assay BHB levels using a standard enzymatic colorimetric assay (e.g., β -hydroxybutyrate dehydrogenase assay) or LC-MS/MS for precise metabolite profiling[3].

Conclusion

Substituted butanoates are far more than simple aliphatic esters; they are highly programmable molecular tools. By strategically modifying the substituents at the β or γ carbons, researchers can dictate the molecule's biological and chemical fate—whether that means undergoing stereoselective enzymatic reduction to form blockbuster drug intermediates or undergoing rapid in vivo hydrolysis to rescue a failing heart's bioenergetic capacity.

References

  • Avgerinos, K. I., et al.
  • Ho, K. L., et al. "Ketone Ester Treatment Improves Cardiac Function and Reduces Pathologic Remodeling in Preclinical Models of Heart Failure." AHA Journals.
  • Stephens, E. B., et al. "A Randomized Open-Label, Observational Study of the Novel Ketone Ester, Bis Octanoyl (R)-1,3-Butanediol, and Its Acute Effect on ß-Hydroxybutyrate and Glucose Concentrations in Healthy Older Adults." ResearchGate.
  • ClinicalTrials.gov. "Study Details | NCT07434466 | Ketone Ester for Treatment Of Acute Heart Failure." ClinicalTrials.gov.
  • Silva, V., et al. "Synthesis of tetrahydronaphthalene lignan esters by intramolecular cyclization of ethyl p-azidophenyl-2-phenylalkanoates and evaluation of the growth inhibition of human tumor cell lines." PubMed (NIH).
  • Yu, M. A., et al. "Bioconversion of ethyl 4-chloro-3-oxobutanoate by permeabilized fresh brewer's yeast cells in the presence of allyl bromide." Journal of Industrial Microbiology and Biotechnology | Oxford Academic.

Sources

Foundational

Literature Review & Technical Guide: Synthesis of Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate

Executive Summary Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate (Chemical Formula: C₁₂H₁₆ClNO₂) is a highly functionalized β -amino ester derivative. Compounds of this class serve as critical building blocks in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate (Chemical Formula: C₁₂H₁₆ClNO₂) is a highly functionalized β -amino ester derivative. Compounds of this class serve as critical building blocks in the synthesis of peptidomimetics, chiral therapeutics, and complex heterocyclic pharmacophores[1]. The structural core features a secondary amine flanked by a 4-chlorobenzyl group and a methyl butanoate backbone.

Synthesizing this molecule requires strict control over chemoselectivity to prevent unwanted side reactions, such as ester aminolysis or over-alkylation. This whitepaper evaluates the two most robust, field-proven synthetic strategies for constructing this molecule: Aza-Michael Addition and Reductive Amination . By analyzing the thermodynamic and kinetic parameters of these pathways, this guide provides researchers with self-validating protocols designed for high yield, scalability, and structural integrity.

Mechanistic Pathways & Retrosynthetic Analysis

The construction of the N-alkylated β -amino ester backbone can be approached from two primary disconnections, each presenting unique mechanistic advantages and challenges.

Route A: Aza-Michael Addition (1,4-Conjugate Addition)

The aza-Michael addition involves the nucleophilic attack of 4-chlorobenzylamine onto the β -carbon of an α,β -unsaturated ester (methyl crotonate). While highly atom-economical, the primary challenge is chemoselectivity . The amine can either attack the β -carbon (yielding the desired aza-Michael adduct) or attack the carbonyl carbon (yielding an unwanted aminolysis byproduct, crotonamide)[2].

Recent advancements in biocatalysis have demonstrated that enzymes like Candida antarctica lipase B (CalB) exhibit catalytic promiscuity, facilitating this 1,4-addition[3]. The chemoselectivity is entirely dictated by solvent engineering . In non-polar solvents like n-hexane, the thermodynamic equilibrium strongly favors the aza-Michael adduct. Conversely, polar solvents (e.g., 2-methyl-2-butanol) stabilize the polar transition state of the carbonyl attack, favoring aminolysis[2][3]. Alternatively, chemical catalysis using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation provides a rapid, solvent-free approach[4].

Route B: Chemoselective Reductive Amination

This route involves the condensation of methyl 3-aminobutanoate with 4-chlorobenzaldehyde to form an intermediate imine, followed by in situ reduction[5]. The critical parameter here is preventing the over-reduction of the starting aldehyde to 4-chlorobenzyl alcohol, and preventing the over-alkylation of the resulting secondary amine. This is achieved by utilizing Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it unreactive toward aldehydes but highly reactive toward the more electrophilic, transient iminium ion.

SynthesisRoutes Target Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate (Target Molecule) RouteA Route A: Aza-Michael Addition RouteA->Target Catalyst (CalB or DBU) Solvent: n-Hexane SM_A1 Methyl Crotonate SM_A1->RouteA SM_A2 4-Chlorobenzylamine SM_A2->RouteA RouteB Route B: Reductive Amination RouteB->Target 1. Imine Formation 2. NaBH(OAc)3 Reduction SM_B1 Methyl 3-aminobutanoate SM_B1->RouteB SM_B2 4-Chlorobenzaldehyde SM_B2->RouteB

Caption: Retrosynthetic pathways and forward synthesis routes for the target β -amino ester.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (causality) behind the experimental choice.

Protocol A: Lipase-Catalyzed Aza-Michael Addition

Objective: Synthesize the target molecule via thermodynamic control using solvent engineering[2][3].

  • Preparation of Reaction Matrix: In an oven-dried round-bottom flask, dissolve methyl crotonate (1.0 equiv, 10 mmol) and 4-chlorobenzylamine (1.1 equiv, 11 mmol) in anhydrous n-hexane (20 mL).

    • Causality: A slight excess of the amine drives the equilibrium forward. Anhydrous n-hexane is strictly chosen because its non-polar nature suppresses the formation of the aminolysis byproduct, shifting the thermodynamic equilibrium toward the 1,4-addition adduct[3].

  • Catalyst Introduction: Add immobilized Candida antarctica lipase B (CalB) (typically 50-100 mg per mmol of substrate).

    • Causality: Immobilization allows for easy recovery of the biocatalyst via filtration. CalB lowers the activation energy for the conjugate addition without requiring harsh basic conditions.

  • Incubation & Monitoring: Stir the suspension gently at 50 °C for 15–24 hours. Monitor the disappearance of methyl crotonate via TLC (Hexane:EtOAc 7:3) or GC-MS.

  • Workup & Validation: Filter the reaction mixture through a Celite pad to remove the CalB enzyme. Wash the pad with additional n-hexane. Concentrate the filtrate under reduced pressure.

    • Validation Check: Analyze the crude mixture via ¹H-NMR. The disappearance of the vinylic protons (δ 5.8-7.0 ppm) and the appearance of a new multiplet for the methine proton adjacent to the amine (δ ~3.2 ppm) confirms successful 1,4-addition.

SolventEngineering Reactants Methyl Crotonate + 4-Chlorobenzylamine CalB CalB Lipase Catalysis Reactants->CalB NonPolar Non-Polar Solvent (e.g., n-Hexane) CalB->NonPolar Polar Polar Solvent (e.g., 2-Methyl-2-butanol) CalB->Polar AzaMichael Aza-Michael Adduct (Target Ester) NonPolar->AzaMichael Thermodynamic Control Aminolysis Aminolysis Product (Amide Byproduct) Polar->Aminolysis Kinetic Shift

Caption: Chemoselectivity control via solvent engineering in CalB-catalyzed aza-Michael additions.

Protocol B: Chemoselective Reductive Amination

Objective: Synthesize the target molecule via imine formation and selective hydride reduction[5].

  • Amine Liberation: Suspend methyl 3-aminobutanoate hydrochloride (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM) (30 mL). Add Triethylamine (TEA) (1.2 equiv, 12 mmol) dropwise at 0 °C.

    • Causality: TEA neutralizes the hydrochloride salt, generating the free nucleophilic amine required for the condensation step.

  • Imine Condensation: Add 4-chlorobenzaldehyde (0.95 equiv, 9.5 mmol) to the solution. Stir at room temperature for 2 hours.

    • Causality: A slight stoichiometric deficiency of the aldehyde ensures complete consumption, simplifying downstream purification. The reaction forms a hemiaminal that spontaneously dehydrates to an imine.

  • Selective Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (STAB) (1.5 equiv, 15 mmol) in small portions. Stir for 12 hours, allowing the mixture to warm to room temperature.

    • Causality: STAB is chosen over NaBH₄ because it is mild enough to ignore the unreacted aldehyde but reactive enough to reduce the protonated iminium ion, preventing the formation of 4-chlorobenzyl alcohol.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL) to destroy excess STAB. Extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Validation Check: MS (ESI+) should show an[M+H]⁺ peak at m/z 242.1 (based on ³⁵Cl isotope).

Quantitative Data & Yield Comparisons

The selection of a synthetic route depends heavily on the scale of production, desired atom economy, and available infrastructure. The table below summarizes the comparative metrics of the discussed methodologies.

Synthetic ParameterRoute A: Aza-Michael (Biocatalytic)Route A: Aza-Michael (Chemical/DBU)Route B: Reductive Amination
Core Reagents Methyl crotonate, 4-Cl-benzylamineMethyl crotonate, 4-Cl-benzylamineMethyl 3-aminobutanoate, 4-Cl-benzaldehyde
Catalyst / Reagent CalB Lipase[2][3]DBU (Microwave)[4]NaBH(OAc)₃, TEA[5]
Solvent n-Hexane (Non-polar)Solvent-freeDichloromethane (DCM)
Reaction Time 15 – 24 hours1 – 2 hours12 – 14 hours
Chemoselectivity Excellent (Solvent controlled)Moderate (Risk of aminolysis)Excellent (Reagent controlled)
Typical Yield 75% – 85%60% – 70%80% – 90%
Atom Economy 100% (Addition reaction)100% (Addition reaction)~70% (Loss of H₂O and borate salts)
Primary Byproducts Trace crotonamideCrotonamide4-chlorobenzyl alcohol (trace)

References

  • Hydrolase-Catalyzed Promiscuous Reactions and Applications in Organic Synthesis IntechOpen[Link][2]

  • Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol ResearchGate / Journal of Organic Chemistry[Link][4]

  • One-Pot Lipase-Catalyzed Enantioselective Synthesis of (R)-(−)-N-Benzyl-3-(benzylamino)butanamide: The Effect of Solvent Polarity on Enantioselectivity National Center for Biotechnology Information (PMC)[Link][3]

  • EP3892615A1 - Process for the preparation of silodosin (Reductive Amination Protocols) Google Patents[5]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate

This guide provides a comprehensive overview of the expected spectroscopic data for Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate. Designed for researchers, scientists, and professionals in drug development, this doc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the expected spectroscopic data for Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical underpinnings and practical considerations for the structural elucidation of this compound using modern spectroscopic techniques. While experimental data for this specific molecule is not widely published, this guide synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, drawing upon data from analogous structures.

Molecular Structure and Spectroscopic Overview

Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate is a secondary amine and an ester derivative of butanoic acid. Its structure incorporates a chiral center at the third carbon of the butanoate chain, a p-substituted aromatic ring, and flexible aliphatic chains. These features give rise to a distinct spectroscopic fingerprint that can be systematically analyzed.

Molecular Structure Diagram

Caption: Chemical structure of Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate, high-resolution mass spectrometry (HRMS) is the preferred method to confirm its molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the analyte in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. ESI is chosen for its soft ionization, which minimizes fragmentation and preserves the molecular ion.

  • Data Acquisition: Acquire the spectrum in positive ion mode to facilitate the formation of the protonated molecule, [M+H]⁺.

  • Analysis: Determine the accurate mass of the [M+H]⁺ ion and use it to calculate the molecular formula. The presence of a chlorine atom will be evident from the characteristic M+2 isotopic peak with an intensity approximately one-third of the M peak.[1]

Predicted Mass Spectrum Data
ParameterPredicted ValueRationale
Molecular Formula C₁₂H₁₆ClNO₂Based on the chemical structure.
Molecular Weight 241.72 g/mol Sum of atomic weights.
[M+H]⁺ (m/z) 242.0942Calculated for C₁₂H₁₇ClNO₂⁺.
[M+2+H]⁺ (m/z) 244.0913Reflects the presence of the ³⁷Cl isotope.
Isotopic Ratio ~3:1The natural abundance ratio of ³⁵Cl to ³⁷Cl.
Predicted Fragmentation Pathway

The fragmentation pattern provides structural information. Key predicted fragments for Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate are outlined below.

G M [M+H]⁺ m/z = 242 F1 m/z = 125 [C₇H₇Cl]⁺ M->F1 - C₅H₁₀NO₂ F2 m/z = 182 [M-COOCH₃]⁺ M->F2 - 59 Da F3 m/z = 140 [M-C₇H₇Cl]⁺ M->F3 - 101 Da

Caption: Predicted major fragmentation pathways in ESI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon environment.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.30d, J ≈ 8.5 Hz2HAr-H (ortho to Cl)Protons on the aromatic ring adjacent to the electron-withdrawing chlorine atom are deshielded.
~ 7.25d, J ≈ 8.5 Hz2HAr-H (meta to Cl)Aromatic protons further from the chlorine atom.
~ 3.75s2HAr-CH₂-NMethylene protons adjacent to the aromatic ring and nitrogen.
~ 3.65s3HO-CH₃Methyl protons of the ester group.[2]
~ 3.10m1HCH-NMethine proton at the chiral center, coupled to adjacent methylene and methyl groups.
~ 2.45m2HCH₂-COOMethylene protons adjacent to the carbonyl group.
~ 1.20d, J ≈ 6.5 Hz3HCH-CH₃Methyl protons coupled to the methine proton.
(Broad)s1HN-HThe N-H proton signal is often broad and its chemical shift can vary.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~ 172C=OCarbonyl carbon of the ester.
~ 138Ar-C (ipso to CH₂)Quaternary aromatic carbon attached to the methylene group.
~ 132Ar-C (ipso to Cl)Quaternary aromatic carbon attached to chlorine.
~ 130Ar-CH (ortho to Cl)Aromatic methine carbons.
~ 128Ar-CH (meta to Cl)Aromatic methine carbons.
~ 58CH-NMethine carbon at the chiral center, attached to nitrogen.
~ 52Ar-CH₂-NMethylene carbon adjacent to the aromatic ring and nitrogen.
~ 51O-CH₃Methyl carbon of the ester.[3]
~ 40CH₂-COOMethylene carbon adjacent to the carbonyl group.
~ 20CH-CH₃Methyl carbon adjacent to the chiral center.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount of the neat sample (if liquid) or a finely ground powder (if solid) directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~ 3300Medium, BroadN-H stretchSecondary amine
~ 3050MediumC-H stretchAromatic C-H
2950-2850MediumC-H stretchAliphatic C-H
~ 1735StrongC=O stretchEster carbonyl[6][7]
~ 1600, 1490MediumC=C stretchAromatic ring
~ 1170StrongC-O stretchEster C-O
~ 1100MediumC-N stretchAmine
~ 820StrongC-H bendp-disubstituted aromatic
~ 750StrongC-Cl stretchAryl chloride

Conclusion

The structural elucidation of Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate can be confidently achieved through a combination of mass spectrometry, NMR spectroscopy, and IR spectroscopy. This guide provides a robust framework of predicted data and validated protocols to assist researchers in the characterization of this and structurally related compounds. The synergistic application of these techniques ensures a high degree of confidence in the assigned structure, which is a critical step in any drug discovery and development pipeline.

References

  • BenchChem. (2025). Scaling Up the Synthesis of Methyl 4-amino-3-phenylbutanoate: Application Notes and Protocols.
  • ChemScene. (n.d.). 1803589-69-6 | Methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride.
  • PubChem. (n.d.). methyl 3-(4-chlorophenyl)-3-((N-(isopropoxycarbonyl)valyl)amino)propanoate.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Methyl 4-amino-3-phenylbutanoate.
  • Google Patents. (1999). United States Patent.
  • SpectraBase. (n.d.). 4'-Methylphenyl 3-chloro-3-methylbutanoate - Optional[Vapor Phase IR] - Spectrum.
  • NIST. (n.d.). 3-(4-Chlorophenyl)butanoic acid methyl ester.
  • NIST. (n.d.). Mcpb methyl ester.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of methyl (Z)-3-((4-fluorophenyl) amino) but-2-enoate.
  • University of Warsaw. (n.d.). Table of Characteristic IR Absorptions.
  • SpectraBase. (n.d.). Methyl 3-methyl-2-[(3-methylbutanoyl)amino]butanoate - Optional[13C NMR] - Chemical.
  • Amanote Research. (2010). Methyl 3-(4-Chlorophenyl).
  • PubChem. (n.d.). 4-amino-3-(4-chlorophenyl)butanoic acid;(1R,9R,10S)-17-(cyclopropylmethyl).
  • PubChemLite. (n.d.). 4-{[(3-chlorophenyl)methyl]amino}butanoic acid hydrochloride.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C-13 nmr spectrum of methyl methanoate.
  • Guidechem. (n.d.). methyl 4-[(4-chlorophenyl)methylamino]butanoate 1096805-24-1 wiki.
  • Santa Cruz Biotechnology. (n.d.). 4-{[(3-chlorophenyl)methyl]amino}butanoic acid hydrochloride.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of methyl methanoate.
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of methyl methanoate.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (2025). 13C nmr spectrum of methylamine.
  • NP-MRD. (2022). Showing NP-Card for Methyl 3-methylbutanoate (NP0045515).
  • ResearchGate. (2019). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids.
  • ChemicalBook. (n.d.). Methyl 4-chlorobutyrate(3153-37-5) 1H NMR spectrum.
  • Santa Cruz Biotechnology. (n.d.). 2-{[(4-chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride.
  • ChemicalBook. (n.d.). 2-(4-chlorophenyl)-3-methylbutyronitrile(2012-81-9) 1 h nmr.

Sources

Foundational

molecular weight and formula of Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate

An In-depth Technical Guide to Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate for Researchers and Drug Development Professionals Executive Summary This technical guide provides a comprehensive overview of Methyl 3-{[(...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate, a β-amino ester of significant interest in medicinal chemistry and pharmaceutical research. While specific experimental data for this exact isomer is sparse in publicly available literature, this document consolidates fundamental chemical information, proposes a robust synthetic pathway with detailed experimental protocols, and discusses its potential applications based on the well-understood roles of its constituent structural motifs in drug design. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis of novel chemical entities and the development of new therapeutic agents.

Chemical Identity and Physicochemical Properties

Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate is a secondary amine and a methyl ester derivative of butanoic acid. The presence of a 4-chlorobenzyl group and its β-amino acid structure make it a valuable chiral building block for more complex molecules.

Table 1: Core Properties of Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate

IdentifierValueSource
IUPAC Name Methyl 3-({(4-chlorophenyl)methyl]amino})butanoate-
CAS Number Not readily available for the 3-isomer. The isomeric methyl 4-{[(4-chlorophenyl)methyl]amino}butanoate is registered under CAS No. 1096805-24-1.[1]
Molecular Formula C₁₂H₁₆ClNO₂Calculated
Molecular Weight 241.72 g/mol Calculated
Canonical SMILES CC(CC(=O)OC)NCC1=CC=C(C=C1)Cl-

Note: Physicochemical properties such as LogP, topological polar surface area (TPSA), and hydrogen bond donor/acceptor counts are expected to be very similar to its constitutional isomer, methyl 4-{[(4-chlorophenyl)methyl]amino}butanoate, which has a reported XLogP3-AA of 2.1, 1 hydrogen bond donor, and 3 hydrogen bond acceptors.[1]

Proposed Synthesis and Characterization

The synthesis of Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate can be efficiently achieved via a reductive amination pathway. This method is widely employed in medicinal chemistry for its reliability, operational simplicity, and generally high yields.

Synthetic Workflow: Reductive Amination

The proposed two-step synthesis involves the initial formation of an imine or enamine intermediate from methyl 3-oxobutanoate and 4-chlorobenzylamine, followed by in-situ reduction to the target secondary amine.

G cluster_1 Step 2: Reduction A Methyl 3-oxobutanoate C Imine/Enamine Intermediate B 4-Chlorobenzylamine E Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate D Sodium Triacetoxyborohydride (STAB) D->E

Caption: Proposed synthetic workflow for Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate.

Detailed Experimental Protocol

Objective: To synthesize Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate.

Materials:

  • Methyl 3-oxobutanoate (methyl acetoacetate)

  • 4-Chlorobenzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 3-oxobutanoate (1.0 eq) and dichloroethane (DCE, approx. 0.2 M).

  • Amine Addition: Add 4-chlorobenzylamine (1.0-1.1 eq) to the solution. The slight excess of the amine can help drive the reaction to completion.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq). This is crucial for facilitating the formation of the iminium ion, which is the species that undergoes reduction.

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine/enamine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB, 1.2-1.5 eq) portion-wise to the reaction mixture. STAB is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting ketone. Its addition may cause slight effervescence.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).

  • Workup: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Characterization

The identity and purity of the synthesized Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the methyl ester singlet, the aromatic protons of the chlorophenyl ring (typically two doublets), the benzylic CH₂ singlet, and the aliphatic protons of the butanoate backbone.

    • ¹³C NMR will confirm the presence of the expected number of carbon atoms, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent [M+H]⁺ ion at m/z 242.09, corresponding to the protonated molecule. The isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl ratio of approx. 3:1) would also be observable.

  • Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic C=O stretching vibration for the ester group (around 1735 cm⁻¹), N-H stretching (around 3300-3400 cm⁻¹), and C-Cl stretching in the aromatic region.[2]

Applications in Research and Drug Development

The structural features of Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate make it a promising scaffold and intermediate in drug discovery.

Role as a β-Amino Acid Derivative

β-amino acids and their esters are crucial components of various biologically active molecules and peptidomimetics. They can induce stable secondary structures (helices, turns) in peptides and are often more resistant to enzymatic degradation than their α-amino acid counterparts. This makes them valuable for designing more stable and orally bioavailable drug candidates.

Significance of the Methyl Ester

The methyl ester group serves as a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in many pharmaceutical agents.[3] The methyl group itself, while seemingly simple, can play a profound role in modulating a molecule's pharmacokinetic and pharmacodynamic properties, an effect often termed the "magic methyl" in medicinal chemistry.[4][5] It can improve metabolic stability, enhance binding affinity through hydrophobic interactions, and influence the conformation of the molecule.[4][5]

The 4-Chlorophenyl Moiety

The 4-chlorophenyl group is a common substituent in drug molecules. The chlorine atom can engage in halogen bonding, an increasingly recognized non-covalent interaction that can enhance binding affinity to biological targets. It also increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. This moiety is present in numerous approved drugs, highlighting its utility in modulating biological activity.

Potential Therapeutic Areas

Compounds containing similar structural motifs have been investigated for a wide range of therapeutic applications. For instance, derivatives of β-phenyl-γ-aminobutyric acid (phenibut) act on the central nervous system.[6] The versatility of the scaffold presented here allows for its incorporation into libraries of compounds for screening against various targets, including kinases, proteases, and G-protein coupled receptors. The synthesis of novel bicyclic amino acids, which are conformationally restricted analogs of key biological molecules, often employs similar starting materials.[7]

Conclusion

Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate is a compound with significant potential as a building block in the synthesis of novel, biologically active molecules. This guide provides its core chemical identifiers, a detailed and practical protocol for its synthesis via reductive amination, and an expert perspective on its applications in drug discovery. By understanding the rationale behind its synthesis and the functional role of its structural components, researchers can effectively leverage this versatile intermediate in the development of the next generation of therapeutics.

References

  • PubChem. Methyl 3-amino-3-(4-chlorophenyl)-propionate. Available from: [Link]

  • PubChem. methyl 3-(4-chlorophenyl)-3-((N-(isopropoxycarbonyl)valyl)amino)propanoate. Available from: [Link]

  • Google Patents. Dipeptide compounds with a fungicidal activity.
  • Chemsrc. Methyl 3-({5-[(4-chlorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate. Available from: [Link]

  • ResearchGate. Scheme 1. Synthesis of methyl (Z)-3-((4-fluorophenyl) amino) but-2-enoate. Available from: [Link]

  • PubMed. [Application of methyl in drug design]. Available from: [Link]

  • National Center for Biotechnology Information. The Magic Methyl and Its Tricks in Drug Discovery and Development. Available from: [Link]

  • PubChemLite. Methyl 3-(4-aminophenyl)butanoate (C11H15NO2). Available from: [Link]

  • Der Pharma Chemica. Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) -. Available from: [Link]

  • ORBi. Structural and Quantum Study of Newly Synthesized Methyl(Z)-3-((4-Fluorophenyl) Amino) But-2-Enoate. Available from: [Link]

  • Springer. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl). Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Analytical Characterization of Substituted Butanoates in Pharmaceutical Development

Introduction Substituted butanoates, such as ethyl 3-hydroxybutyrate and ethyl 2-bromobutanoate, serve as foundational chiral building blocks and alkylating agents in the synthesis of active pharmaceutical ingredients (A...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted butanoates, such as ethyl 3-hydroxybutyrate and ethyl 2-bromobutanoate, serve as foundational chiral building blocks and alkylating agents in the synthesis of active pharmaceutical ingredients (APIs), including carbapenem antibiotics and cardiovascular therapeutics[1]. The presence of alpha or beta substituents (e.g., halogens, hydroxyl groups) introduces specific stereochemical and reactivity profiles. Consequently, rigorous analytical characterization is required to ensure chemical purity, enantiomeric excess (ee), and structural integrity[2].

This application note details field-proven, self-validating methodologies for the comprehensive analysis of substituted butanoates, combining chromatographic resolution with spectroscopic absolute quantification.

Analytical Strategy & Workflow

To achieve a holistic characterization profile, orthogonal techniques must be employed. Chromatographic methods (HPLC/GC) provide separation and trace impurity profiling, while spectroscopic methods (NMR/MS) deliver absolute quantification and structural elucidation.

AnalyticalWorkflow cluster_0 Purity & Quantification cluster_1 Chiral Resolution cluster_2 Structural Elucidation Sample Substituted Butanoate Sample (e.g., API Intermediate) GC GC-FID (Volatile Impurities) Sample->GC qNMR 1H-qNMR (Absolute Purity) Sample->qNMR HPLC Chiral HPLC-UV (Enantiomeric Excess) Sample->HPLC NMR 1H/13C NMR (Resonance Assignments) Sample->NMR GCMS GC-MS (Fragmentation) Sample->GCMS Data Comprehensive Characterization Report GC->Data qNMR->Data HPLC->Data NMR->Data GCMS->Data

Fig 1. Multidimensional analytical workflow for characterizing substituted butanoates.

Quantitative Purity Assessment: 1H-qNMR vs. GC-FID

Expertise & Causality: Gas Chromatography with Flame Ionization Detection (GC-FID) is the industry standard for volatile esters due to its high theoretical plate count and sensitivity. However, GC-FID relies on relative response factors and requires highly pure, compound-specific reference standards. 1H-Quantitative NMR (qNMR) circumvents this limitation. Because the integrated intensity of an NMR signal is directly proportional to the number of nuclei responsible for that signal, qNMR provides an absolute purity value without needing an analyte-specific standard. This makes qNMR invaluable during early-stage drug development where reference standards are often unavailable.

Self-Validating System: The qNMR protocol utilizes maleic acid as an internal standard (IS). The system validates itself through the relaxation delay ( D1​ ) parameter. By setting D1​ to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the quantified protons, complete magnetization recovery is guaranteed, ensuring the mathematical accuracy of the integration.

Protocol 1: Absolute Purity Determination via 1H-qNMR
  • Sample Preparation: Using a microanalytical balance (d = 0.001 mg), accurately weigh ~20–30 mg of the substituted butanoate (e.g., ethyl 2-bromobutanoate) and ~10 mg of maleic acid (Internal Standard) into a clean, dry vial. Record exact weights.

  • Solvation: Dissolve the mixture in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS)[3]. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Frequency: 300 MHz or higher[4].

    • Pulse Sequence: Standard 1D single-pulse experiment (e.g., zg30)[3].

    • Relaxation Delay ( D1​ ): 30 seconds (Critical for quantitative recovery).

    • Number of Scans (ns): Minimum of 16 to achieve a Signal-to-Noise (S/N) ratio > 250.

  • Integration & Calculation: Integrate the maleic acid singlet at ~6.3 ppm (2H) and a well-resolved analyte peak, such as the methyl triplet of the ethyl group at ~1.03 ppm (3H)[3]. Calculate mass fraction purity using standard qNMR molar ratio equations.

Chiral Resolution of Enantiomers: HPLC-UV

Expertise & Causality: The enantiomeric purity of compounds like ethyl 3-hydroxybutyrate is a critical quality attribute[2]. Enantiomers cannot be resolved on standard C18 reversed-phase columns. Instead, a Chiral Stationary Phase (CSP) comprising derivatized polysaccharides (e.g., cellulose tris(3,5-dimethylphenylcarbamate), Chiralcel OD-H) must be employed[1][2].

Crucially, a normal-phase eluent (hexane/isopropanol) is strictly required. Polar solvents like water or pure methanol would disrupt the vital hydrogen-bonding and dipole-dipole interactions between the carbamate linkages of the CSP and the ester/hydroxyl groups of the analyte, destroying the mechanism of chiral recognition[5][6].

ChiralLogic A Racemic Mixture Ethyl 3-hydroxybutyrate B Chiral Stationary Phase (Cellulose Carbamate) A->B D Hydrogen Bonding & Steric Interactions B->D C Normal Phase Eluent (Hexane/IPA) C->B Maintains H-bonds E Enantiomeric Resolution (Rs > 2.0) D->E

Fig 2. Mechanistic pathway of chiral resolution using polysaccharide-based stationary phases.

Self-Validating System: System Suitability Testing (SST) is enforced by injecting a racemic standard of the target butanoate prior to the sample batch. The analytical run is only validated if the resolution factor ( Rs​ ) between the (R) and (S) enantiomers is ≥2.0 , ensuring baseline separation and accurate area percent integration[2].

Protocol 2: Chiral HPLC Method for Ethyl 3-Hydroxybutyrate
  • Mobile Phase Preparation: Prepare an isocratic mixture of HPLC-grade n-hexane and isopropyl alcohol (100:5, v/v)[2]. Degas via ultrasonication for 15 minutes.

  • Chromatographic Setup:

    • Column: Chiralcel OD-H (4.6 mm i.d. x 250 mm, 5 µm particle size)[2].

    • Flow Rate: 1.0 mL/min[2].

    • Column Temperature: 25 °C[2].

    • Detection: UV absorbance at 215 nm[1].

  • Sample Injection: Dissolve the sample in the initial mobile phase to a concentration of ~1 mg/mL. Inject 10 µL[2].

  • Elution: The enantiomers will elute between 11 and 16 minutes[1][2]. Calculate enantiomeric excess (ee) based on the relative peak areas.

Structural Elucidation via GC-MS

Expertise & Causality: While NMR provides atomic connectivity, Gas Chromatography-Mass Spectrometry (GC-MS) confirms the exact molecular weight and yields structural fingerprints through Electron Ionization (EI) fragmentation[3]. For halogenated butanoates (e.g., ethyl 2-bromobutanoate), the isotopic signature of bromine (a ~1:1 ratio of M and M+2 peaks corresponding to ⁷⁹Br and ⁸¹Br) serves as a built-in self-validating feature confirming the presence and retention of the halogen substituent during synthesis[4].

Protocol 3: GC-MS Fragmentation Analysis
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the butanoate in a volatile organic solvent such as dichloromethane[3].

  • Instrumentation: Use a GC equipped with a 5% phenyl-methylpolysiloxane capillary column (e.g., VF-5, 30m × 0.25mm × 0.25µm)[3][7].

  • GC Method: Set the injector temperature to 250 °C. Program the oven to start at 50 °C (hold 1 min), then ramp to 250 °C at 10–20 °C/min. Use Helium carrier gas at ~1 mL/min[3].

  • MS Method: Operate the MS in EI mode at a standard ionization energy of 70 eV. Set the ion source temperature to 230 °C and scan from m/z 25 to 250[3].

Data Presentation: Spectroscopic & Chromatographic Summaries

To facilitate rapid data interpretation and cross-verification, the following table summarizes the expected quantitative and structural parameters for commonly analyzed substituted butanoates.

AnalyteAnalytical TechniqueKey Parameter / AssignmentExpected Result / Value
Ethyl 2-bromobutanoate ¹H NMR (CDCl₃)-CH₃ (butanoate chain)Triplet, δ 1.03 ppm
Ethyl 2-bromobutanoate ¹H NMR (CDCl₃)-CHBr- (methine proton)Triplet, δ 4.16 - 4.24 ppm
Ethyl 2-bromobutanoate GC-FIDMean Purity / Precision>98.5% / RSD < 0.3%
Ethyl 3-hydroxybutyrate Chiral HPLC-UVMobile PhaseHexane/IPA (100:5 to 98:2)
Ethyl 3-hydroxybutyrate Chiral HPLC-UVResolution ( Rs​ )> 4.0 on Chiralcel OD-H
Ethyl 4-chloro-3-hydroxybutyrate Chiral HPLC-UVElution Time (Hexane/IPA 95:5)~14.4 min (R), ~15.4 min (S)

References

  • Phenomenex. "Chiral HPLC Separations Guidebook." Phenomenex Technical Resources. URL: [Link]

  • Google Patents. "WO2005111227A1 - The method of making optically active ester derivatives and their acids from racemic esters.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 79039, Butanoic acid, 2-bromo-, ethyl ester." PubChem. URL: [Link]

  • Amazon AWS / Supporting Information. "Synthesis of the Ligands and GC-MS Analysis." URL: [Link]

  • Phenomenex. "Chiral separations are extremely important to the pharmaceutical and biotechnology industries." Application Notes. URL: [Link]

Sources

Application

Application Note: GC-MS Analysis of β-Amino Ester Reaction Mixtures

Executive Summary The synthesis of β-amino esters and their subsequent polymerization into poly(β-amino esters) (PBAEs) represents a cornerstone in the development of modern drug delivery systems, gene therapy vectors, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of β-amino esters and their subsequent polymerization into poly(β-amino esters) (PBAEs) represents a cornerstone in the development of modern drug delivery systems, gene therapy vectors, and responsive hydrogels. Because these syntheses rely on equilibrium-driven reactions, precise analytical monitoring is required to map the distribution of monomers, intermediate adducts, and side products. This application note provides a comprehensive, self-validating protocol for the use of Gas Chromatography-Mass Spectrometry (GC-MS) to analyze β-amino ester reaction mixtures. By leveraging the volatility of the components and their highly predictable electron impact (EI) fragmentation pathways, researchers can achieve robust quantitative and qualitative profiling of these complex mixtures.

Mechanistic Principles & Analytical Rationale

The formation of β-amino esters typically proceeds via the aza-Michael addition—a conjugate addition where an amine (the Michael donor) reacts with an α,β-unsaturated carbonyl compound, such as an acrylate (the Michael acceptor)[1]. Because primary amines possess two reactive N-H bonds, the reaction cascade often yields a dynamic mixture of unreacted monomers, secondary amine mono-adducts, and tertiary amine di-adducts[1]. Furthermore, adjusting the stoichiometric ratio of diacrylate to amine dictates the terminal end-groups of the resulting PBAEs, which can subsequently be end-capped for further functionalization[2].

GC-MS is the premier analytical technique for tracking this reaction network. The high resolving power of capillary gas chromatography easily separates the low-molecular-weight monomers from the bulkier mono- and di-adducts. In the mass spectrometer, electron impact (EI) ionization at 70 eV induces highly characteristic fragmentation. For β-amino esters, the molecular ion (M⁺•) is frequently weak; instead, the spectra are dominated by base peaks generated via α-cleavage adjacent to the nitrogen atom, forming highly stable iminium cations[3].

Beyond reaction monitoring, GC-MS serves critical downstream functions. It is the gold standard for quantifying residual organic solvents (e.g., dichloromethane, tetrahydrofuran) in purified PBAE microparticle formulations[4]. Additionally, mass spectrometry is highly effective in characterizing the degradation products of PBAE hydrogels, such as tracking molecular weight shifts during the cleavage of disulfide-containing crosslinkers in redox-responsive systems[5].

Reaction & Analytical Workflow

GCMS_Workflow Amine Michael Donor (Primary Amine) Reaction Aza-Michael Addition (Reaction Mixture) Amine->Reaction Acrylate Michael Acceptor (Acrylate Ester) Acrylate->Reaction Prep Sample Preparation (Dilution & Filtration) Reaction->Prep Aliquot GC Gas Chromatography (Separation of Adducts) Prep->GC 1 µL Injection MS Mass Spectrometry (EI Fragmentation) GC->MS Elution Data Data Analysis (Quantification & ID) MS->Data m/z Spectra

Workflow for the synthesis and GC-MS analysis of beta-amino ester reaction mixtures.

Experimental Protocol

GC-MS Instrumental Parameters

The following parameters are optimized to balance the volatility of the analytes against their thermal stability.

ParameterSettingMechanistic Rationale
Column HP-5MS (30 m × 0.25 mm × 0.25 µm)Non-polar stationary phase provides optimal separation based strictly on boiling point and molecular weight.
Carrier Gas Helium, 1.2 mL/min (constant flow)Ensures reproducible retention times and maintains optimal vacuum in the MS source.
Inlet Temperature 220 °CHigh enough to volatilize the analytes, but low enough to prevent retro-Michael degradation in the liner.
Injection Mode Split (50:1 ratio)Prevents capillary column overloading from high-concentration unreacted monomers.
Oven Program 50 °C (hold 2 min) → ramp 15 °C/min to 300 °C (hold 5 min)The aggressive gradient allows early elution of volatile monomers and late elution of high-boiling di-adducts.
Transfer Line 280 °CPrevents condensation of high-molecular-weight di-adducts before they enter the MS source.
Ion Source Temp 230 °CStandard for EI; maintains source cleanliness while preventing analyte pyrolysis.
Ionization EI, 70 eVStandardized energy ensures fragmentation matches established reference libraries.
Scan Range m/z 40 to 600Broad range captures low-mass diagnostic fragments (e.g., m/z 55) and intact molecular ions.
Step-by-Step Methodology
  • Reaction Sampling: Extract a 50 µL aliquot from the active aza-Michael reaction mixture using a positive displacement pipette.

  • Quenching & Dilution: Instantly quench the reaction by diluting the aliquot into 950 µL of cold, MS-grade dichloromethane (DCM) or tetrahydrofuran (THF). This 1:20 dilution halts the bimolecular reaction kinetics and brings the analyte concentration into the linear dynamic range of the MS detector.

  • Filtration: Pass the diluted sample through a 0.22 µm PTFE syringe filter directly into a 2 mL glass autosampler vial. Causality: This step removes any particulate matter or high-molecular-weight crosslinked oligomers that could foul the GC inlet liner or degrade the stationary phase.

  • Self-Validation (Thermal Integrity Check): Inject 1 µL of a known, purified β-amino ester standard. Analyze the resulting chromatogram. If peaks corresponding to the starting amine and acrylate appear, the inlet is too hot and is causing a retro-Michael addition (thermal decomposition). If this occurs, reduce the inlet temperature in 10 °C increments until the degradation peaks vanish.

  • Sample Injection: Inject 1 µL of the filtered reaction mixture using the 50:1 split ratio.

  • Data Acquisition & Post-Run Analysis: Execute the temperature gradient program. Integrate the peaks corresponding to the unreacted monomers, mono-adducts, and di-adducts. Use the Extracted Ion Chromatograms (EIC) of the characteristic α-cleavage base peaks to quantify closely eluting isomers.

Data Interpretation & Quantitative Analysis

Interpreting the GC-MS data requires an understanding of both the chromatographic elution order and the EI fragmentation rules. Because β-amino esters contain both an amine and an ester functional group, their mass spectra exhibit a competition between charge retention on the nitrogen versus the oxygen. The nitrogen atom's lower ionization energy dictates that α-cleavage to form an iminium ion is the dominant fragmentation pathway[3].

Analyte ClassificationTypical Elution OrderCharacteristic EI-MS Fragment Ions (m/z)Mechanistic Origin of Fragmentation
Primary Amine 1[M]⁺•, [M-H]⁺, α-cleavage ionsIntact molecular ion; loss of an alkyl radical.
Acrylate Monomer 2[M]⁺•, [M-OR]⁺, 55Loss of the alkoxy group; formation of the acryloyl cation (m/z 55).
Mono-adduct (β-amino ester) 3[M-R]⁺ (Base Peak), [M-OR]⁺Cleavage of the C-C bond adjacent to the nitrogen; loss of the ester alkoxy group[3].
Di-adduct (Tertiary amine) 4[M-R]⁺ (Base Peak), [M-CH₂COOR]⁺Cleavage of the ester-bearing side chain; formation of a highly stable tertiary iminium ion.

Troubleshooting & System Optimization

  • Peak Tailing of Amines: Unreacted primary amines often exhibit severe peak tailing due to interactions with active silanol groups in the GC inlet liner or column. Solution: Ensure the use of an ultra-inert, base-deactivated inlet liner and consider derivatizing the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) if monomer quantification is the primary goal.

  • Missing Di-Adduct Peaks: If the reaction kinetics suggest di-adducts should be present but they are absent from the chromatogram, they may be condensing in the column or transfer line. Solution: Increase the final oven hold time at 300 °C to 10 minutes and ensure the transfer line is maintained at a minimum of 280 °C.

  • High Background Noise (m/z 84, 86, 71, 72): This indicates residual quenching solvent (DCM or THF) overloading the detector[4]. Solution: Implement a 3-minute solvent delay on the MS detector to allow the bulk solvent peak to pass before turning on the filament.

References

  • 4 - nih.gov[4] 2.1 - researchgate.net[1] 3.3 - globaljournals.org[3] 4.5 - nih.gov[5] 5.2 - acs.org[2]

Sources

Method

Protocol for the Determination of Enantiomeric Excess of Chiral Amines: A Dual-Modality Approach

Introduction & Scientific Rationale The determination of enantiomeric excess ( ee ) of chiral amines is a critical analytical requirement in pharmaceutical development, asymmetric catalysis, and synthetic organic chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The determination of enantiomeric excess ( ee ) of chiral amines is a critical analytical requirement in pharmaceutical development, asymmetric catalysis, and synthetic organic chemistry. Because enantiomers of chiral amine-containing active pharmaceutical ingredients (APIs) can exhibit vastly different pharmacodynamic and pharmacokinetic profiles, regulatory agencies demand rigorous stereochemical characterization.

This application note details two orthogonal, self-validating methodologies for determining the ee of chiral amines:

  • Direct Determination via Chiral High-Performance Liquid Chromatography (HPLC): Utilizing polysaccharide-based chiral stationary phases (CSPs).

  • Indirect Determination via Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilizing chiral derivatizing agents (CDAs), specifically Mosher's acid chloride (MTPA-Cl).

By employing both a direct physical separation method and an indirect chemical derivatization method, researchers can establish a highly authoritative, cross-validated analytical package that eliminates the risk of matrix interference or method-specific artifacts.

Modality 1: Direct Determination via Chiral HPLC

Direct separation of enantiomers using HPLC is the industry standard due to its high throughput, reproducibility, and non-destructive nature[1]. Polysaccharide-based CSPs (e.g., amylose or cellulose functionalized with phenylcarbamates) are highly effective for chiral amines.

Mechanistic Insight & Causality

Enantiomeric resolution on a CSP relies on the "three-point interaction" model, where transient diastereomeric complexes are formed between the analyte and the chiral grooves of the stationary phase via hydrogen bonding, π−π interactions, and steric fit[1].

The Causality of Peak Tailing: A notorious challenge in the HPLC analysis of free chiral amines is severe peak tailing. This occurs because the basic amine groups undergo secondary ion-exchange interactions with residual, unendcapped acidic silanol groups on the silica support[2]. The Solution: To suppress this, a basic modifier—typically 0.1% Diethylamine (DEA) or Triethylamine (TEA)—must be added to the mobile phase. The DEA acts as a sacrificial base, outcompeting the analyte for the active silanol sites and ensuring sharp, symmetrical peaks[1][2].

Experimental Protocol: Chiral HPLC

Materials & Reagents:

  • HPLC System equipped with a UV-Vis or PDA detector.

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (e.g., CHIRALPAK® IA, 250 mm x 4.6 mm, 5 µm)[1].

  • Solvents: HPLC-grade n -Hexane, 2-Propanol (IPA), and Diethylamine (DEA).

Step-by-Step Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of n -Hexane/IPA (80:20, v/v) containing 0.1% DEA[1]. Degas thoroughly via sonication or vacuum filtration.

  • System Equilibration: Purge the HPLC system and equilibrate the chiral column at a flow rate of 1.0 mL/min at a controlled temperature of 25°C. Monitor the UV baseline until stable (typically 30–45 minutes)[3].

  • Sample Preparation: Dissolve the chiral amine sample in the mobile phase to achieve a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Injection & Acquisition: Inject 5 µL of the sample. Acquire UV data at the λmax​ of the analyte (e.g., 210 nm or 254 nm) for 15–20 minutes[3].

  • Quantification: Integrate the area under the curve (AUC) for both enantiomeric peaks.

Calculation: %ee=AreaMajor​+AreaMinor​∣AreaMajor​−AreaMinor​∣​×100

HPLC Method Development Workflow

HPLC_Workflow Start Chiral Amine Sample (1.0 mg/mL) Screening CSP Column Screening (e.g., Amylose/Cellulose) Start->Screening MobilePhase Mobile Phase Optimization (Add 0.1% DEA modifier) Screening->MobilePhase Select optimal CSP Optimization Set Parameters (1.0 mL/min, 25°C) MobilePhase->Optimization Prevent peak tailing Analysis HPLC Acquisition & Peak Integration Optimization->Analysis Result Calculate % ee (|A1-A2| / A1+A2) Analysis->Result Quantify enantiomers

Caption: Workflow for direct chiral HPLC method development and % ee calculation.

Modality 2: Indirect Determination via NMR Spectroscopy

When chiral HPLC columns are unavailable or fail to resolve specific enantiomers, NMR spectroscopy offers a robust alternative. This method involves covalently derivatizing the chiral amine with an enantiopure Chiral Derivatizing Agent (CDA) to form a pair of diastereomers[4].

Mechanistic Insight & Causality

The most authoritative CDA for amines is Mosher's acid chloride, or (S)

α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl)[4]. The Causality of Reagent Choice: Why use the acid chloride (MTPA-Cl) instead of the free acid (Mosher's acid) with a coupling agent (e.g., EDC/HOBt)? Coupling reactions can suffer from kinetic resolution—where one enantiomer of the amine reacts faster than the other—artificially skewing the final diastereomeric ratio ( dr ) and invalidating the ee measurement[4]. MTPA-Cl is highly reactive, driving the derivatization of both enantiomers to 100% completion rapidly, thereby preserving the native enantiomeric ratio. The Advantage of 19 F NMR: While 1 H NMR can be used, the signals of the diastereomers often overlap in complex molecules. The trifluoromethyl ( −CF3​ ) group on the Mosher's moiety provides a sharp, distinct singlet in 19 F NMR. Because most organic molecules lack background fluorine, the baseline is exceptionally clean, allowing for highly accurate integration[4].
Experimental Protocol: Mosher's Amide Derivatization

Materials & Reagents:

  • NMR Spectrometer (400 MHz or higher).

  • (R)

    • and (S) -MTPA-Cl (Mosher's acid chloride).
  • Anhydrous Dichloromethane (DCM) or Deuterated Chloroform ( CDCl3​ ).

  • Triethylamine ( Et3​N ) or Pyridine-d5.

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried vial under inert atmosphere, dissolve 0.1 mmol of the chiral amine in 0.5 mL of anhydrous CDCl3​ .

  • Base Addition: Add 0.3 mmol (3 equivalents) of anhydrous Et3​N or Pyridine-d5 to act as an acid scavenger.

  • Derivatization: Add 0.15 mmol (1.5 equivalents) of (S) -MTPA-Cl. Stir the mixture at room temperature for 30–60 minutes. Complete conversion can be verified by TLC.

  • Workup: Quench the reaction with 1 mL of saturated aqueous NaHCO3​ . Extract with DCM, wash the organic layer with 1M HCl (to remove unreacted amine and pyridine), dry over MgSO4​ , and concentrate under reduced pressure[5].

  • NMR Acquisition: Dissolve the resulting diastereomeric mixture in CDCl3​ and acquire a 19 F NMR spectrum (and 1 H NMR for structural confirmation)[4].

  • Quantification: Identify the two distinct −CF3​ singlets corresponding to the diastereomers. Integrate the peaks ( I1​ and I2​ ).

Calculation: Because the reaction proceeds to completion without kinetic resolution, the diastereomeric excess ( de ) equals the enantiomeric excess ( ee ) of the starting amine:

%ee≈%de=I1​+I2​∣I1​−I2​∣​×100
NMR Derivatization Workflow

NMR_Workflow Amine Chiral Amine Substrate (Unknown ee) Deriv Derivatization Excess MTPA-Cl + Base Amine->Deriv Avoid kinetic resolution Workup Aqueous Workup (Remove unreacted amines) Deriv->Workup Form Mosher's Amides NMR Acquire 1H or 19F NMR (High-field, e.g., 400+ MHz) Workup->NMR Isolate product Integration Integrate Diastereotopic Signals NMR->Integration Identify distinct peaks Calc Calculate % de ≈ % ee Integration->Calc Ratio determination

Caption: Indirect determination of enantiomeric excess via Mosher's acid derivatization and NMR.

Data Presentation: Comparative Analysis

To assist in method selection, the following table summarizes the operational parameters, advantages, and limitations of both protocols.

ParameterDirect Chiral HPLC (Polysaccharide CSP)Indirect NMR (Mosher's Amide / 19 F)
Analyte State Free amine (Native)Covalently derivatized amide
Sample Requirement <1 mg 5−10 mg
Throughput High (15–30 mins per run)Low-Medium (Derivatization + NMR time)
Accuracy / Precision Excellent ( ±0.1% )Good ( ±1.0−5.0% ) depending on S/N ratio
Primary Advantage Non-destructive; easily validated for QC environments.Determines absolute configuration ( Δδ model); no specialized columns needed.
Primary Limitation Requires expensive chiral columns; peak tailing requires optimization.Destructive; risk of incomplete reaction or trace kinetic resolution.

References

  • Bull, J. A., et al. "Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines." Organic Letters, American Chemical Society. URL:[Link]

  • Ogasawara, M., et al. "Application of Polysaccharide-Based Chiral HPLC Columns." Daicel Chiral Technologies Technical Library. URL: [Link]

Sources

Application

Application Notes and Protocols for the Structural Elucidation of N-Benzyl Compounds using NMR Spectroscopy

Introduction: The Significance of N-Benzyl Moieties and the Power of NMR N-benzyl compounds are a cornerstone in medicinal chemistry and materials science. The benzyl group, consisting of a benzene ring attached to a CH₂...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Benzyl Moieties and the Power of NMR

N-benzyl compounds are a cornerstone in medicinal chemistry and materials science. The benzyl group, consisting of a benzene ring attached to a CH₂ group, is frequently incorporated into molecules to modulate their biological activity, solubility, and other physicochemical properties. Its presence is integral to a wide array of pharmaceuticals, including antihistamines, anti-cancer agents, and central nervous system drugs. Given their prevalence and importance, the unambiguous structural characterization of N-benzyl compounds is a critical step in research and development.[1][2][3]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the detailed structural elucidation of these molecules in solution.[2][4][5][6] Unlike other methods, NMR provides a wealth of information about the number and types of atoms, their connectivity through chemical bonds, and their spatial arrangement.[7] This guide provides an in-depth exploration of NMR-based strategies and protocols tailored for the structural analysis of N-benzyl compounds, intended for researchers, scientists, and drug development professionals.

Pillar 1: Foundational NMR Principles for N-Benzyl Compound Analysis

A successful structural elucidation by NMR hinges on understanding the key parameters obtained from the spectra: chemical shifts, coupling constants, and signal intensities.[7]

  • Chemical Shift (δ): The chemical shift, reported in parts per million (ppm), reveals the electronic environment of a nucleus.[8] Protons and carbons in different parts of an N-benzyl compound will resonate at distinct frequencies, providing a unique fingerprint of the molecule.[4] For instance, the benzylic protons (Ar-CH₂-N) and the aromatic protons of the benzyl group have characteristic chemical shift ranges.

  • Spin-Spin Coupling (J-coupling): This phenomenon, observed as splitting of NMR signals, provides information about the connectivity of atoms. The magnitude of the coupling constant (J), measured in Hertz (Hz), can help determine the number of bonds separating coupled nuclei and, in some cases, the dihedral angle between them.

  • Integration: The area under a proton NMR signal is directly proportional to the number of protons it represents. This allows for a quantitative assessment of the relative number of different types of protons in the molecule.

A crucial aspect to consider with N-benzyl compounds, particularly in chiral molecules, is the potential for the benzylic protons to be diastereotopic . This means that even though they are on the same carbon, they are chemically non-equivalent and will appear as two separate signals, often with a geminal coupling between them. This is a powerful diagnostic tool for confirming the structure and stereochemistry.[9][10]

Pillar 2: A Multi-technique Approach to Structural Elucidation

While a simple one-dimensional (1D) ¹H NMR spectrum can provide a significant amount of information, a comprehensive structural analysis of N-benzyl compounds often necessitates a combination of 1D and two-dimensional (2D) NMR experiments.[4][11]

One-Dimensional (1D) NMR Experiments
  • ¹H NMR (Proton NMR): This is typically the first experiment performed. It provides information on the number of different types of protons, their relative numbers (integration), and their neighboring protons (multiplicity). For an N-benzyl compound, one would expect to see signals for the aromatic protons, the benzylic methylene protons, and any other protons in the molecule.[12]

  • ¹³C NMR (Carbon NMR): This experiment reveals the number of chemically distinct carbon atoms. Due to the low natural abundance of the ¹³C isotope, these spectra generally have a lower signal-to-noise ratio than ¹H spectra.[13] Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

Two-Dimensional (2D) NMR Experiments

When 1D spectra become crowded or ambiguous, 2D NMR techniques are invaluable for resolving overlapping signals and establishing definitive correlations.[14][15][16]

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds.[12] It is instrumental in identifying spin systems within the molecule, for example, tracing the connectivity within the aromatic ring of the benzyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to.[17][18] This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds.[17][18][19] This is arguably one of the most informative experiments for piecing together the carbon skeleton of a molecule, as it can show connections between different functional groups. For N-benzyl compounds, HMBC is crucial for connecting the benzyl group to the rest of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space, regardless of whether they are connected through bonds.[2] This is essential for determining the three-dimensional structure and stereochemistry of the molecule.

Data Presentation: Characteristic NMR Data for N-Benzyl Moieties

The following tables summarize the typical chemical shift ranges for the key protons and carbons in N-benzyl compounds. These values can vary depending on the solvent and the electronic nature of other substituents in the molecule.

Table 1: Typical ¹H NMR Chemical Shifts for N-Benzyl Groups

Proton AssignmentChemical Shift (δ, ppm)MultiplicityNotes
Benzylic (Ar-CH₂ -N)3.5 - 4.8Singlet or DoubletsCan be two distinct signals (diastereotopic) in chiral environments, appearing as a pair of doublets.
Aromatic (Ar-H )7.2 - 7.5MultipletThe exact pattern depends on the substitution of the benzene ring.

Data synthesized from multiple sources, including[20],[21],[22], and[23].

Table 2: Typical ¹³C NMR Chemical Shifts for N-Benzyl Groups

Carbon AssignmentChemical Shift (δ, ppm)
Benzylic (C H₂-N)40 - 60
Aromatic (C -H)127 - 130
Aromatic Quaternary (C -CH₂)135 - 140

Data synthesized from multiple sources, including[20],[24],[25],[26], and[22].

Experimental Protocols: A Step-by-Step Guide

The quality of the NMR data is highly dependent on proper sample preparation and the selection of appropriate experimental parameters.

Protocol 1: Sample Preparation for NMR Analysis
  • Weighing the Sample: For a standard 5 mm NMR tube, weigh approximately 5-25 mg of the N-benzyl compound for ¹H NMR.[27][28][29] For ¹³C NMR, a higher concentration is often required, typically 20-50 mg, to obtain a good signal-to-noise ratio in a reasonable time.[13][24]

  • Choosing a Deuterated Solvent: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[13][30] The choice of solvent is critical as it must dissolve the compound and its residual proton signals should not overlap with signals of interest. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[13]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.[27][30]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[29] Alternatively, the residual solvent peak can be used as a secondary reference.

Protocol 2: Acquiring a Standard Suite of NMR Spectra

The following is a general workflow for acquiring the necessary spectra for structural elucidation. Specific parameters may need to be optimized based on the spectrometer and the sample.

  • ¹H NMR Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good homogeneity, resulting in sharp spectral lines.

    • Acquire a 1D ¹H spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary compared to the ¹H spectrum.[24]

    • If desired, run a DEPT experiment (DEPT-135, DEPT-90) to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Set up and run standard COSY, HSQC, and HMBC experiments. The default parameters provided by the spectrometer software are often a good starting point.

    • The acquisition time for these experiments can range from minutes to several hours, depending on the sample concentration and the desired resolution.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).[14]

    • Phase the spectra correctly to obtain pure absorption lineshapes.

    • Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

    • Perform baseline correction to ensure accurate integration.

Visualization of the Elucidation Workflow

The process of elucidating the structure of an N-benzyl compound using NMR is a logical progression, starting from simple 1D experiments and moving to more complex 2D correlations.

Elucidation_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_Structure Structural Determination H1_NMR ¹H NMR (Proton Environments, Integration) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Connectivity) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) H1_NMR->HMBC C13_NMR ¹³C NMR & DEPT (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC Fragments Assemble Structural Fragments COSY->Fragments HSQC->Fragments Connectivity Establish Full Connectivity HMBC->Connectivity NOESY NOESY/ROESY (Through-Space ¹H-¹H Proximity) Stereochem Determine Stereochemistry NOESY->Stereochem Fragments->Connectivity Connectivity->Stereochem Final_Structure Final Structure Elucidation Stereochem->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

Logical Relationships in Spectral Interpretation

The interpretation of the various NMR spectra is a synergistic process where information from one experiment helps to understand the data from another.

Interpretation_Logic Data ¹H NMR ¹³C NMR COSY HSQC HMBC NOESY Interpretation Proton & Carbon Assignments Connectivity Map Spatial Proximity Map Data->Interpretation:f0 Assign Signals Interpretation:f0->Interpretation:f1 Connect Fragments Interpretation:f1->Interpretation:f2 Define 3D Shape Structure Verified Molecular Structure Interpretation->Structure Synthesize Information

Caption: Logical flow of NMR data interpretation.

Conclusion: Ensuring Trustworthiness and Authoritative Grounding

The structural elucidation of N-benzyl compounds by NMR spectroscopy is a robust and reliable methodology.[1][4] The self-validating nature of this approach lies in the consistency required across multiple, independent NMR experiments. The connectivity established from COSY and HMBC must align with the direct attachments shown in the HSQC spectrum. Furthermore, the final proposed structure must be in complete agreement with all observed chemical shifts, coupling constants, and spatial correlations. By following the detailed protocols and interpretive logic outlined in this guide, researchers can confidently and accurately determine the structures of novel N-benzyl compounds, a critical step in advancing drug discovery and materials science.

References

  • Sample Preparation & NMR Tubes. (n.d.). Chemical Research Support. Retrieved from [Link]

  • NMR Sample Prepara-on. (n.d.). Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility - Iowa State University. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • NMR spectrometry analysis for drug discovery and development. (2022, November 7). News-Medical. Retrieved from [Link]

  • NMR Data Processing. (n.d.). Retrieved from [Link]

  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification. (2012). Retrieved from [Link]

  • (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). (2023, July 21). ResearchGate. Retrieved from [Link]

  • NMR Spectroscopy Revolutionizes Drug Discovery. (2024, June 28). Retrieved from [Link]

  • 1H and 13C NMR spectra of benzyl compounds. (1972, August 1). R Discovery. Retrieved from [Link]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025, June 3). Retrieved from [Link]

  • KnowItAll NMR Spectral Library Collection. (n.d.). Wiley Science Solutions. Retrieved from [Link]

  • NMR as a “Gold Standard” Method in Drug Design and Discovery. (n.d.). PMC. Retrieved from [Link]

  • NMR-Based Metabolomics Methods and Protocols. (n.d.). ResearchGate. Retrieved from [Link]

  • (+-)-N-(benzyl)-N-nordihydroallocryptopine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • N-Benzyl-pmma - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • Supporting Information. (n.d.). Rsc.org. Retrieved from [Link]

  • 1H& 13C NMR of N-benzylideneaniline, aspirin, dibenzalacetone and binol. (2022, May 22). YouTube. Retrieved from [Link]

  • NMR Spectroscopy Protocols for Food Metabolomics Applications. (n.d.). Scilit. Retrieved from [Link]

  • NMR Spectroscopy Protocols for Food Metabolomics Applications. (n.d.). PubMed. Retrieved from [Link]

  • NMR Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?. (2013, June 4). ResearchGate. Retrieved from [Link]

  • Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. (n.d.). Retrieved from [Link]

  • Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. (2025, October 9). RSC Publishing. Retrieved from [Link]

  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. (2023, November 16). MDPI. Retrieved from [Link]

  • Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. (2023, June 30). University of Pretoria. Retrieved from [Link]

  • Chemical shifts. (n.d.). Retrieved from [Link]

  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). Retrieved from [Link]

  • 1H NMR Spectroscopy and Conformational Analysis of N-Benzylimidazolidines. (n.d.). ResearchGate. Retrieved from [Link]

  • HMBC and HMQC. (n.d.). Scribd. Retrieved from [Link]

  • 3.17.3: HMBC and HMQC Spectra. (2022, January 6). Chemistry LibreTexts. Retrieved from [Link]

  • 5.3: HMBC and HMQC Spectra. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]

  • HSQC and HMBC spectra of benzyl benzoate. (n.d.). ResearchGate. Retrieved from [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). sites@gsu. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

  • "Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis". (2025, April 25). ijprajournal. Retrieved from [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, June 1). Retrieved from [Link]

  • Synthesis Single Crystal X-ray Structure DFT Studies and Hirshfeld Analysis of New Benzylsulfanyl-Triazolyl-Indole Scaffold. (n.d.). MDPI. Retrieved from [Link]

  • High-Resolution NMR for Complex Molecule Analysis. (n.d.). Creative Biostructure. Retrieved from [Link]

  • Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. (n.d.). PubMed. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate

Welcome to the Process Chemistry Troubleshooting Guide for the synthesis of Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate . This secondary β -amino ester is a critical building block in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Troubleshooting Guide for the synthesis of Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate . This secondary β -amino ester is a critical building block in drug development. Due to its bifunctional nature (an ester and a secondary amine) and the steric environment of the β -carbon, its synthesis is prone to specific chemoselectivity issues.

This guide addresses the two most common synthetic workflows: the Aza-Michael Addition (primary scalable route) and Reductive Amination (common discovery-scale route).

Part 1: The Aza-Michael Addition Route

The most atom-economical method for synthesizing this molecule is the 1,4-conjugate addition of 4-chlorobenzylamine to methyl crotonate. However, researchers frequently encounter competing 1,2-addition (aminolysis) and over-alkylation.

AzaMichael A 4-Chlorobenzylamine + Methyl Crotonate B Aza-Michael Adduct (Target Molecule) A->B 1,4-Addition (Non-polar solvent) C Aminolysis Product (Amide Impurity) A->C 1,2-Addition (Polar solvent) D Double Addition (Tertiary Amine) B->D Excess Acrylate

Reaction pathways in the Aza-Michael addition of 4-chlorobenzylamine to methyl crotonate.

Frequently Asked Questions (Aza-Michael)

Q: Why am I isolating a significant amount of N-(4-chlorobenzyl)crotonamide instead of the desired β -amino ester? A: You are observing the aminolysis product, which arises from 1,2-addition at the ester carbonyl rather than the desired 1,4-conjugate addition. This is a classic chemoselectivity issue dictated by the thermodynamic behavior of the reaction medium [1]. Polar solvents (e.g., 2-methyl-2-butanol) stabilize the highly polar transition state of the 1,2-addition, which involves a tetrahedral intermediate with significant charge separation [2]. To correct this, switch to a non-polar solvent (like n-hexane) or employ a solvent-free protocol. Solvent-free conditions utilizing a base catalyst like DBU strongly favor the Aza-Michael adduct [1].

Q: How do I prevent the formation of the tertiary amine (double addition product)? A: While the secondary amine product is sterically hindered by the β -methyl group, it remains nucleophilic enough to attack a second molecule of methyl crotonate. To prevent this, strictly control your stoichiometry (use a slight 1.05 eq excess of the amine, not the crotonate) and add the methyl crotonate dropwise to the reaction mixture to maintain a low localized concentration of the electrophile.

Quantitative Impurity Profile: Aza-Michael Route
Impurity NameStructural TypeMechanistic OriginPrevention Strategy
N-(4-chlorobenzyl)crotonamide Amide1,2-addition at ester carbonylUse non-polar solvents or solvent-free conditions [2].
Methyl 3-{bis[(4-chlorophenyl)methyl]amino}butanoate Tertiary AmineDouble 1,4-additionMaintain 1:1 stoichiometry; avoid excess methyl crotonate.
3-{[(4-chlorophenyl)methyl]amino}butanoic acid Carboxylic AcidEster hydrolysisExclude water; avoid aggressive aqueous base during workup.
Standardized Protocol: Solvent-Free Aza-Michael Addition

This protocol is designed to be self-validating by utilizing solvent-free conditions to thermodynamically lock the reaction into the 1,4-addition pathway.

  • Setup: Charge a dry, argon-purged reaction vessel with methyl crotonate (1.0 eq, 10 mmol).

  • Addition: Add 4-chlorobenzylamine (1.05 eq, 10.5 mmol) slowly at room temperature.

  • Catalysis: Introduce DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq, 1.0 mmol) as a base catalyst[1].

  • Heating: Heat the neat mixture to 75 °C and stir vigorously for 4 hours. Self-validation step: TLC (Hexanes/EtOAc 7:3) should show the disappearance of the UV-active methyl crotonate spot.

  • Workup: Cool to room temperature and dilute with ethyl acetate (50 mL). Wash the organic layer with a mild phosphate buffer (pH 6.0) to selectively protonate and remove the DBU without extracting the sterically hindered secondary amine product.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography if trace double-addition product is observed.

Part 2: The Reductive Amination Route

For discovery-scale synthesis, reductive amination using methyl 3-aminobutanoate and 4-chlorobenzaldehyde is highly reliable. However, the equilibrium-driven nature of imine formation requires precise kinetic control to prevent over-alkylation and reduction of the starting aldehyde.

ReductiveAmination SM1 Methyl 3-aminobutanoate Imine Schiff Base (Imine) Intermediate SM1->Imine -H2O (Acid Catalyst) SM2 4-Chlorobenzaldehyde SM2->Imine -H2O (Acid Catalyst) Target Target Secondary Amine (Desired Product) Imine->Target NaBH(OAc)3 Reduction Impurity Over-alkylated Tertiary Amine Target->Impurity Excess Aldehyde + Reductant

Reductive amination workflow highlighting the critical imine intermediate and over-alkylation.

Frequently Asked Questions (Reductive Amination)

Q: My reaction stalls at the imine intermediate. How do I drive the reduction to completion? A: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild reducing agent that reacts sluggishly with neutral imines. It requires a slightly acidic environment (pH 4-5) to protonate the imine into a highly electrophilic iminium ion[3]. If your reaction is stalling, you likely omitted the acid catalyst. Ensure you are adding 1-2 equivalents of glacial acetic acid. The β -methyl group on the butanoate chain also introduces steric hindrance, making iminium formation absolutely critical for hydride delivery.

Q: I'm observing ester hydrolysis during the workup. How can I prevent this? A: Saponification of the methyl ester is a common side reaction caused by aggressive aqueous workups. If you quench the acetic acid with a strong aqueous base (e.g., 1M NaOH), the resulting high pH, combined with the newly formed secondary amine (which can act as an intramolecular general base), rapidly hydrolyzes the ester [4]. Switch to a milder quench using cold, saturated aqueous NaHCO₃ and maintain the biphasic mixture at 0-5 °C during extraction.

Quantitative Impurity Profile: Reductive Amination Route
Impurity NameStructural TypeMechanistic OriginPrevention Strategy
Methyl 3-{[(4-chlorophenyl)methylidene]amino}butanoate Unreduced ImineIncomplete reductionAdd 1-2 eq. acetic acid to form iminium ion; use fresh NaBH(OAc)₃.
Methyl 3-{bis[(4-chlorophenyl)methyl]amino}butanoate Tertiary AmineOver-alkylationPre-form imine completely before adding reductant; limit aldehyde to 0.95 eq.
4-Chlorobenzyl alcohol AlcoholReduction of unreacted aldehydeAvoid adding NaBH(OAc)₃ before imine formation is complete.
Standardized Protocol: Reductive Amination

This protocol separates imine formation from reduction to prevent the generation of 4-chlorobenzyl alcohol.

  • Free-Basing: Dissolve methyl 3-aminobutanoate hydrochloride (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM, 20 mL). Add triethylamine (1.1 eq, 5.5 mmol) and stir for 10 minutes.

  • Imine Pre-formation: Add 4-chlorobenzaldehyde (0.95 eq, 4.75 mmol)—using a sub-stoichiometric amount is the primary defense against over-alkylation. Add anhydrous MgSO₄ (2.0 eq) as a desiccant to drive the equilibrium. Stir at room temperature for 2 hours.

  • Activation: Add glacial acetic acid (1.5 eq, 7.5 mmol) to generate the iminium ion.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 eq, 7.5 mmol) portion-wise to control hydrogen evolution. Warm to room temperature and stir for 12 hours.

  • Mild Quench: Cool back to 0 °C and carefully quench with cold saturated aqueous NaHCO₃ (20 mL) until gas evolution ceases. Self-validation step: The pH of the aqueous layer must be ~7.5-8.0 to ensure the amine is free-based without hydrolyzing the ester.

  • Isolation: Extract with DCM (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

References

  • Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Molecules (MDPI). Available at:[Link]

  • One-Pot Lipase-Catalyzed Enantioselective Synthesis of (R)-(−)-N-Benzyl-3-(benzylamino)butanamide: The Effect of Solvent Polarity on Enantioselectivity. PubMed Central (PMC). Available at:[Link]

  • Hydrolase-Catalyzed Promiscuous Reactions and Applications in Organic Synthesis. IntechOpen. Available at:[Link]

  • The Synthesis of Pipecolic Acid Derivatives (Thesis). University of Glasgow. Available at:[Link]

Optimization

side reactions in the N-benzylation of beta-amino esters

Technical Support Center: Troubleshooting N-Benzylation of β -Amino Esters Welcome to the Application Scientist Support Center. The N-benzylation of β -amino esters is a foundational transformation in the synthesis of pe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting N-Benzylation of β -Amino Esters

Welcome to the Application Scientist Support Center. The N-benzylation of β -amino esters is a foundational transformation in the synthesis of peptidomimetics, chiral building blocks, and bioactive scaffolds. However, this reaction is notoriously prone to chemoselectivity and stability failures.

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we analyze the thermodynamic and kinetic causalities behind common failure modes—specifically over-alkylation, retro-Michael cleavage, and aminolysis—and provide self-validating workflows to ensure experimental success.

Mechanistic Pathway & Failure Mode Analysis

To troubleshoot effectively, we must first map the competing reaction pathways. The diagram below illustrates the divergence between the desired mono-alkylation and the three primary side reactions triggered by suboptimal conditions[1].

ReactionPathways cluster_conditions Reaction Conditions SM β-Amino Ester (Starting Material) Direct Direct Alkylation (BnX, Base) SM->Direct Reductive Reductive Amination (PhCHO, NaBH(OAc)3) SM->Reductive Desired N-Benzyl-β-amino ester (Desired Product) Direct->Desired Kinetic Control OverAlk N,N-Dibenzyl Product (Over-alkylation) Direct->OverAlk Excess BnX RetroM α,β-Unsaturated Ester (Retro-Michael) Direct->RetroM Strong Base/Heat Amide β-Amino Amide (Aminolysis) Direct->Amide Prolonged Time Reductive->Desired Optimal Route Desired->OverAlk Further Alkylation

Reaction pathways in the N-benzylation of β-amino esters highlighting major side reactions.

Troubleshooting Matrix & FAQs

Issue 1: Retro-Michael Cleavage (Loss of Starting Material)

Q: My reaction mixture shows the formation of an α,β -unsaturated ester (e.g., ethyl crotonate) and debenzylated amine instead of my product. What is causing this degradation?

The Causality: You are observing a base-catalyzed Retro-Michael ( β -elimination) cleavage . The α -protons of a β -amino ester are relatively acidic due to the adjacent ester carbonyl. When subjected to strong bases (e.g., NaH, KOtBu) or elevated temperatures, the base deprotonates the α -carbon. This triggers an E1cB-like elimination, ejecting the amine as a leaving group and forming an α,β -unsaturated ester[1][2]. The Solution: The basicity of your reaction environment must be strictly attenuated. If you must use direct alkylation, switch to milder bases like K2​CO3​ or DIPEA and keep the temperature at or below 0 °C. For a permanent fix, abandon direct alkylation and utilize reductive amination[3].

Issue 2: Over-Alkylation (Bis-alkylation)

Q: My LC-MS data shows a significant +90 m/z mass peak corresponding to N,N-dibenzylation. How do I stop the reaction at mono-alkylation?

The Causality: In direct SN​2 alkylation using benzyl halides, the first alkylation yields a secondary amine. Because the newly added benzyl group is electron-donating (via inductive effects), the resulting secondary amine is often more nucleophilic than your primary amine starting material[1]. This kinetic reality causes the reaction to rapidly overshoot, forming tertiary amines or quaternary ammonium salts. The Solution: Achieving chemoselectivity via direct alkylation requires strict stoichiometric control (0.95 equivalents of benzyl bromide) and high dilution. However, the most robust solution is Reductive Amination . Imine formation followed by in situ reduction inherently stops at mono-alkylation because the secondary amine product is too sterically hindered to efficiently form a second iminium ion under standard conditions[4].

Issue 3: Amidation (Aminolysis)

Q: My IR spectrum shows the loss of the ester stretch (~1735 cm⁻¹) and the appearance of a broad amide peak (~1650 cm⁻¹). What happened?

The Causality: The free amine has acted as a nucleophile, attacking the ester carbonyl of another molecule (intermolecular aminolysis) or itself (intramolecular lactamization, though β -lactams are strained and less favored without coupling agents). This side reaction is accelerated by prolonged reaction times, neat (solvent-free) conditions, or the use of highly reactive unhindered esters (like methyl esters)[1]. The Solution: Maintain reaction dilution (e.g., 0.1 M to 0.2 M) and avoid heating the reaction mixture above 50 °C.

Quantitative Method Comparison

To make an informed decision on your synthetic route, review the empirical data comparing the two primary benzylation methods.

ParameterDirect Alkylation (BnBr / K2​CO3​ )Reductive Amination (PhCHO / NaBH(OAc)3​ )
Typical Yield (Mono-alkylated) 40 - 60%85 - 95%
Over-alkylation Risk High (Often >20% bis-alkylated byproduct)Negligible (<1%)
Retro-Michael Risk Moderate to High (Base-dependent)Negligible (Acidic/Neutral conditions)
Aminolysis Risk Moderate (If heated or prolonged)Low
Scalability Poor (Requires strict kinetic control)Excellent (Self-limiting reaction)

Standard Operating Procedures (SOPs)

Based on the causality analysis above, Reductive Amination is the authoritative standard for N-benzylation of β -amino esters. It is a self-validating system: by operating under mildly acidic conditions, it completely bypasses the retro-Michael cleavage pathway, and by utilizing imine chemistry, it prevents over-alkylation[3].

SOP: Robust Reductive Amination of β -Amino Esters

Workflow Step1 Step 1: Imine Formation Mix β-amino ester + PhCHO in DCE Step2 Step 2: Acidification Add catalytic AcOH (pH ~5) Step1->Step2 Step3 Step 3: Reduction Add NaBH(OAc)3 portionwise at 0°C Step2->Step3 Step4 Step 4: Quench & Workup Quench with NaHCO3, Extract with DCM Step3->Step4 Step5 Step 5: Pure Product N-Benzyl-β-amino ester Step4->Step5

Step-by-step experimental workflow for the reductive amination of β-amino esters.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen/Argon), dissolve the β -amino ester (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M. Add benzaldehyde (1.05 eq, 10.5 mmol). Stir at room temperature for 30 minutes to allow the imine to form.

  • Acidification (Crucial for Activation): Add glacial acetic acid (1.0 eq to 2.0 eq) to the mixture. Scientific Rationale: The mild acid protonates the imine to form an iminium ion, significantly increasing its electrophilicity toward the reducing agent without triggering ester hydrolysis.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride, NaBH(OAc)3​ (1.5 eq, 15 mmol), portion-wise over 15 minutes. Scientific Rationale: NaBH(OAc)3​ is a mild reducing agent that selectively reduces iminium ions over aldehydes and esters, preventing the reduction of your starting materials[3].

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours. Monitor completion via TLC (Stain with Ninhydrin; primary amines appear purple/pink, secondary amines appear distinctively different, often yellow/brown).

  • Quench & Workup: Cool the reaction back to 0 °C and carefully quench by adding saturated aqueous NaHCO3​ until the aqueous layer reaches pH 8. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure N-benzyl- β -amino ester.

References

  • ACS Publications. The Present and the Future of Degradable Dendrimers and Derivatives in Theranostics (Retro-Michael Focal Triggers). Bioconjugate Chemistry. Retrieved from:[Link]

  • ResearchGate. Synthèse des 1-amidopyrrolizidines naturelles (Reductive Amination with NaBH(OAc)3). Retrieved from:[Link]

Sources

Troubleshooting

optimizing reductive amination conditions for improved yield

Title : Process Chemistry Support Center: Optimizing Reductive Amination Introduction : Reductive amination is a cornerstone reaction in pharmaceutical development and organic synthesis for constructing C–N bonds. While...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Process Chemistry Support Center: Optimizing Reductive Amination

Introduction : Reductive amination is a cornerstone reaction in pharmaceutical development and organic synthesis for constructing C–N bonds. While conceptually straightforward, scaling this reaction often reveals critical failure modes: premature carbonyl reduction, over-alkylation, and stalled imine formation. This technical guide provides process chemists with causality-driven troubleshooting strategies and self-validating protocols to maximize yield and selectivity.

Mechanistic Workflow & Troubleshooting Logic

Understanding the kinetic competition between imine formation and carbonyl reduction is the key to optimization.

Reductive_Amination_Troubleshooting C Carbonyl (Aldehyde/Ketone) HA Hemiaminal Intermediate C->HA Nucleophilic Attack ALC Failure Mode 1: Alcohol Byproduct C->ALC Premature Reduction (Avoid NaBH4) A Amine (1° or 2°) A->HA IM Imine / Iminium Intermediate HA->IM Dehydration (-H2O) PA Target Amine Product IM->PA Hydride Reduction (e.g., STAB) OA Failure Mode 2: Over-alkylated Amine PA->OA Excess Carbonyl + High Reactivity

Figure 1: Reductive amination mechanistic pathway and common failure modes.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant alcohol byproducts instead of my target amine? Causality: Your reducing agent is attacking the starting carbonyl before the hemiaminal can fully dehydrate into the imine/iminium intermediate. This is a kinetic mismatch where reduction outpaces condensation. Solution: Switch to a milder, more selective reducing agent. Sodium borohydride (NaBH₄) is highly nucleophilic and will rapidly reduce aldehydes/ketones. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the industry standard because the electron-withdrawing acetate ligands reduce the hydride's nucleophilicity. This makes STAB highly selective for the more electrophilic iminium ion over the parent carbonyl [1].

Q2: How do I prevent over-alkylation (dialkylation) when synthesizing secondary amines? Causality: Secondary amines are inherently more nucleophilic than primary amines. If the reduction is too fast, or if the carbonyl is present in excess, the newly formed secondary amine will react with another equivalent of the carbonyl, forming an unwanted tertiary amine [2]. Solution:

  • Stoichiometric Control : Use the primary amine as the limiting reagent (e.g., 1.0 eq amine to 1.2 eq carbonyl) if the amine is highly valuable, or invert it (1.5 eq amine to 1.0 eq carbonyl) to statistically favor mono-alkylation [4].

  • Stepwise Protocol : Pre-form the imine completely by stirring the amine and carbonyl with a dehydrating agent (e.g., anhydrous MgSO₄ or 4Å molecular sieves) for 2–4 hours before adding the reducing agent.

Q3: My ketone is sterically hindered and weakly electrophilic. The standard STAB protocol yields mostly unreacted starting material. What is the next step? Causality: Steric bulk prevents the nucleophilic attack of the amine, stalling the formation of the hemiaminal intermediate. The reaction never progresses to the reducible imine species. Solution: Introduce a strong Lewis acid and water scavenger. Titanium(IV) isopropoxide[Ti(OiPr)₄] is highly effective for this. It acts as a Lewis acid to activate the carbonyl carbon, coordinates the amine to bring the reactants into proximity, and irreversibly scavenges the water byproduct (forming TiO₂) to drive the equilibrium forward [3].

Quantitative Reagent Selection Guide

Selecting the correct hydride source is the most critical variable in reductive amination. Use the table below to match the reagent to your substrate's electronic and steric demands.

Reducing AgentRelative Hydride PowerOptimal pH RangeSelectivity (Imine vs. Carbonyl)Byproducts & Safety Profile
NaBH₄ HighBasic / NeutralPoor (Rapidly reduces carbonyls)Low toxicity; releases H₂ gas
NaBH₃CN ModerateAcidic (pH 6–8)Good (Requires mildly acidic pH)High toxicity; generates HCN/NaCN during workup
NaBH(OAc)₃ MildNeutral / Mildly AcidicExcellent (Industry standard)Low toxicity; generates acetic acid
H₂ / Pd/C Variable (Pressure dependent)NeutralExcellent (Atom economical)Zero chemical waste; requires specialized pressure reactors

Validated Experimental Protocols

Protocol A: Direct Reductive Amination using NaBH(OAc)₃ (Standard) This protocol is optimized for standard aldehydes and unhindered ketones, providing a self-validating workflow to ensure complete conversion [1].

  • Reaction Setup : In an oven-dried flask under N₂, dissolve the carbonyl compound (1.0 eq) and the amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

    • Causality: DCE is preferred over THF because it provides superior solubility for STAB and slightly accelerates the reaction kinetics.

  • Acid Catalysis : Add glacial acetic acid (1.0–2.0 eq).

    • Causality: The acid protonates the hemiaminal hydroxyl group, turning it into a better leaving group (water) and accelerating iminium formation.

  • Reduction : Portion-wise, add NaBH(OAc)₃ (1.4–1.5 eq) over 10 minutes. Stir at room temperature for 2–12 hours.

    • Self-Validation Checkpoint: If vigorous gas evolution is observed upon adding STAB, moisture is present in your solvent. Water hydrolyzes STAB into unreactive borate salts, which will stall your reaction.

  • Reaction Monitoring : Monitor via TLC/LC-MS. The disappearance of the carbonyl starting material confirms successful imine formation and subsequent reduction.

  • Workup : Quench the reaction carefully with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Ti(OiPr)₄-Mediated Reductive Amination (For Hindered Substrates) This protocol forces imine formation for sterically demanding ketones or weakly nucleophilic anilines [3].

  • Imine Pre-formation : In an oven-dried flask under N₂, combine the ketone (1.0 eq), the amine (1.2 eq), and Ti(OiPr)₄ (1.5–2.0 eq) in anhydrous THF or neat. Stir at room temperature for 6–10 hours.

    • Causality: Ti(OiPr)₄ acts as both a Lewis acid catalyst and a stoichiometric dehydrating agent.

  • Reduction : Dilute the mixture with anhydrous ethanol (if run neat) and add NaBH₄ (1.5 eq) in one portion. Stir for an additional 4–6 hours.

    • Causality: Because the imine is fully formed and the Ti-complex stabilizes it, the stronger NaBH₄ can be used safely without risking carbonyl reduction.

  • Quench & Filtration (Critical Step) : Quench the reaction by adding 2M aqueous ammonia or water.

    • Self-Validation Checkpoint: The solution will immediately form a thick, white precipitate (TiO₂). This confirms the titanium has been successfully hydrolyzed.

  • Workup : Do not attempt to extract directly, or a severe emulsion will form. Filter the entire suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate. Separate the layers of the filtrate, dry the organic phase, and concentrate.

References

  • Ahmed F. Abdel-Magid, Kenneth G. Carson, Bruce D. Harris, Cynthia A. Maryanoff, and Rekha D. Shah. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, ACS Publications, 1996.[Link]

  • "Reductive amination." Wikipedia.[Link]

  • "Reductive amination with Titanium(IV)Isopropoxide." Designer-Drug / Synlett.[Link]

Optimization

Technical Support Center: Stability &amp; Hydrolysis of Methyl Butanoate

Welcome to the Application Support Center for ester stability. This guide provides researchers, analytical chemists, and drug development professionals with mechanistic insights, troubleshooting workflows, and validated...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for ester stability. This guide provides researchers, analytical chemists, and drug development professionals with mechanistic insights, troubleshooting workflows, and validated protocols regarding the stability of methyl butanoate (methyl butyrate) across various pH environments.

Mechanistic Causality: Why pH Dictates Ester Stability

Understanding the distinct pathways of methyl butanoate degradation is critical for formulation stability, shelf-life prediction, and analytical extraction.

  • Acidic Conditions (pH < 5): Acid-catalyzed hydrolysis is a reversible equilibrium process. It is driven by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, allowing a weak nucleophile like water to attack[OpenStax][1]. Because it is an equilibrium, complete degradation rarely occurs unless a large excess of water is present or products are continuously removed[Chemistry LibreTexts][2].

  • Basic Conditions (pH > 8): Base-promoted hydrolysis (saponification) is irreversible. The hydroxide ion acts as a strong nucleophile, directly attacking the carbonyl carbon to form a tetrahedral intermediate. The subsequent expulsion of the methoxide ion yields a butanoate (butyrate) salt and methanol[OpenStax][1]. This reaction goes to completion because the resulting carboxylate salt lacks a leaving group and cannot be attacked by the alcohol, creating a thermodynamic sink[Medify][3].

HydrolysisMechanisms MB Methyl Butanoate Acid Acidic Media (H+) Reversible MB->Acid pH < 5 Base Basic Media (OH-) Irreversible MB->Base pH > 8 AcidInt Protonated Intermediate Acid->AcidInt Protonation BaseInt Tetrahedral Intermediate Base->BaseInt OH- Attack AcidProd Butanoic Acid + Methanol AcidInt->AcidProd H2O Attack BaseProd Butanoate Salt + Methanol BaseInt->BaseProd Alkoxide Loss

Divergent mechanisms of methyl butanoate hydrolysis under acidic vs. basic conditions.

Quantitative Stability Data

To predict the shelf-life of methyl butanoate in aqueous formulations, we rely on established kinetic rate constants. The overall hydrolysis rate is the sum of acid-catalyzed ( kA​ ), neutral ( kN​ ), and base-catalyzed ( kB​ ) processes.

Table: Kinetic Parameters & Half-Lives for Methyl Butanoate at 25°C

ParameterValueReference
log kA​ (Acid-Catalyzed Rate)-4.25[ResearchGate][4]
log kB​ (Base-Catalyzed Rate)-1.33[ResearchGate][4]
log kN​ (Neutral Rate)-11.41[ResearchGate][4]
Half-life at pH 2.8 90 days[ResearchGate][4]
Half-life at pH 4.0 1,400 days[ResearchGate][4]
Half-life at pH 7.0 1,600 days (~3.3 years)[PubChem][5],[4]
Half-life at pH 8.0 ~121 days[PubChem][5]
Half-life at pH 9.0 17 days[ResearchGate][4]

Troubleshooting Guide & FAQs

Q: My methyl butanoate standard is degrading rapidly during liquid-liquid extraction. What is causing this? A: If your extraction buffer is highly alkaline (e.g., using sodium carbonate or sodium hydroxide to neutralize basic drugs), the ester is undergoing rapid saponification. As seen in the quantitative data, the half-life plummets from 1,600 days at pH 7.0 to just 17 days at pH 9.0[ResearchGate][4]. Solution: Buffer your extraction aqueous phase to a pH between 4.0 and 6.0, where the ester exhibits maximum kinetic stability, or perform the extraction at reduced temperatures (4°C) to substantially slow the kinetics.

Q: I am attempting to completely hydrolyze methyl butanoate to butanoic acid using 1M HCl, but the yield is plateauing. Why? A: Acid-catalyzed hydrolysis is the exact reverse of Fischer esterification; it reaches an equilibrium rather than completion[Chemistry LibreTexts][2]. The methanol produced during the reaction can re-esterify the butanoic acid. Solution: To drive the reaction to completion, either switch to base-catalyzed hydrolysis (using 1M NaOH) which is irreversible, or use a large excess of water and continuously distill off the methanol as it forms.

Q: How does steric hindrance affect methyl butanoate compared to other esters? A: Methyl butanoate is a relatively unhindered, short-chain aliphatic ester. It hydrolyzes faster than bulky esters (like tert-butyl butanoate or aromatic esters) because the carbonyl carbon is highly accessible to nucleophilic attack[Scribd][6].

Validated Experimental Protocols

Protocol: Kinetic Determination of Base-Catalyzed Hydrolysis

This self-validating system uses titrimetric monitoring to determine the rate constant of methyl butanoate in basic media. It is self-validating because the back-titration method inherently accounts for any atmospheric CO2 absorption by the NaOH solution when run alongside a blank control, ensuring the calculated rate constant ( kB​ ) is free from systemic baseline drift.

Step 1: Preparation of Reagents

  • Prepare a 0.05 M solution of methyl butanoate in a co-solvent system (e.g., 30% ethanol/water) to ensure complete solubility.

  • Prepare a standardized 0.05 M NaOH solution.

Step 2: Reaction Initiation

  • Equilibrate both solutions in a thermostatic water bath at 25°C.

  • Mix equal volumes of the ester and base solutions. Start a precision timer immediately.

Step 3: Aliquot Quenching

  • At predefined intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a 10.0 mL aliquot of the reaction mixture.

  • Immediately discharge the aliquot into an Erlenmeyer flask containing 10.0 mL of standardized 0.05 M HCl immersed in an ice bath. Causality: The sudden drop in thermal energy combined with the neutralization of the base instantly quenches the reaction, locking the kinetic state[Scribd][6].

Step 4: Back-Titration

  • Add 2-3 drops of phenolphthalein indicator to the quenched flask.

  • Titrate the excess HCl with standard 0.05 M NaOH until a faint pink endpoint persists.

Step 5: Data Analysis

  • Calculate the concentration of unreacted NaOH at each time point.

  • Plot 1/[NaOH] versus time. The slope of this second-order kinetic plot yields the rate constant kB​ .

KineticWorkflow Prep 1. Equilibrate Ester & Base at 25°C Mix 2. Mix Reagents & Start Timer Prep->Mix Quench 3. Quench Aliquots in Ice-Cold HCl Mix->Quench Titrate 4. Back-Titrate Excess HCl with NaOH Quench->Titrate Calc 5. Plot 1/[NaOH] vs Time to find kB Titrate->Calc

Self-validating experimental workflow for determining base-catalyzed hydrolysis kinetics.

References

  • Title: Methyl butyrate | C5H10O2 | CID 12180 - PubChem Source: nih.gov URL: [Link]

  • Title: 21.6 Chemistry of Esters - OpenStax Source: openstax.org URL: [Link]

  • Title: Carboxylic acids and derivatives - AL only (3.3.9) — AQA A Level Chemistry Study Notes Source: medify.co URL: [Link]

  • Title: Chemistry File-15.11.2025-2 | PDF | Ester | Hydrolysis - Scribd Source: scribd.com URL: [Link]

  • Title: Estimated carboxylic acid ester hydrolysis rate constants for food and beverage aroma compounds - ResearchGate Source: researchgate.net URL: [Link]

  • Title: 2.10: Reactions of Esters - Chemistry LibreTexts Source: libretexts.org URL: [Link]

Sources

Troubleshooting

Technical Support Center: Poly(β-amino ester) (PBAE) Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center for Poly(β-amino ester) (PBAE) synthesis. This guide is designed for researchers, scientists, and drug development professionals engineering non-viral vectors for gene, mRNA, and s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Poly(β-amino ester) (PBAE) synthesis. This guide is designed for researchers, scientists, and drug development professionals engineering non-viral vectors for gene, mRNA, and siRNA delivery.

Overview & Causality in PBAE Synthesis

Poly(β-amino ester)s (PBAEs) are a leading class of biodegradable, cationic polymers utilized for nucleic acid delivery. PBAEs are synthesized via a step-growth Michael addition polymerization between bis(acrylate ester)s (diacrylates) and primary amines or bis(secondary amines)[1].

The causality of your experimental choices—such as monomer stoichiometry, reaction temperature, and end-capping agents—directly dictates the polymer's molecular weight, terminal functional groups, and ultimately, its transfection efficacy and cytotoxicity[2]. Understanding these mechanistic levers is critical for reproducible synthesis.

Standard Operating Procedure: Two-Step Michael Addition Synthesis

Self-Validating Protocol for Acrylate-Terminated Base Polymers

Phase 1: Base Polymerization

  • Monomer Preparation: Weigh the diacrylate (e.g., 1,4-butanediol diacrylate, "B4") and the primary amine (e.g., 4-amino-1-butanol, "S4") at a specific molar ratio (typically 1.1:1 to 1.2:1 acrylate-to-amine) to ensure acrylate termination[3].

  • Reaction: Combine monomers in a solvent-free glass vial, or use DMSO/THF if viscosity control is required. Stir magnetically at 1000 rpm at 90°C in the dark for 24 hours[3].

  • Validation Check: The mixture should become highly viscous but remain fluid. If it solidifies into an immovable gel, unwanted cross-linking has occurred, indicating a failure in linear step-growth[4].

Phase 2: End-Capping & Purification 4. End-Capping: Dissolve the base polymer in tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at 100 mg/mL. Add an excess of the amine end-capping reagent (e.g., 1-(3-aminopropyl)-4-methylpiperazine, "E7") at 0.2 M. Stir at 500 rpm for 2 hours at room temperature[3]. 5. Precipitation: To purify the PBAE, dissolve the mixture in a minimal amount of ethyl acetate and precipitate dropwise into anhydrous heptane (ratio of 1:10 v/v). Repeat this precipitation step twice to remove unreacted monomers[5]. 6. Drying: Collect the precipitate and dry under a high vacuum for 48 hours. Store the lyophilized polymer at -20°C with desiccant.

Workflow Visualization

PBAE_Synthesis_Workflow Monomers 1. Monomer Mixing Diacrylate + Primary Amine (Ratio > 1:1) Polymerization 2. Michael Addition 90°C, 24h, Stirring Monomers->Polymerization Stoichiometric Control BasePolymer 3. Base Polymer (Acrylate-Terminated) Polymerization->BasePolymer Step-Growth Kinetics EndCapping 4. End-Capping Excess Amine in THF, RT BasePolymer->EndCapping Quench Acrylates Purification 5. Precipitation Ethyl Acetate into Heptane EndCapping->Purification Remove Monomers FinalProduct 6. Final PBAE Vacuum Dried, -20°C Purification->FinalProduct Isolate Polymer

Workflow of the two-step Michael addition synthesis of PBAE nanocarriers.

Quantitative Data: Stoichiometry vs. Polymer Properties

The stoichiometric ratio of diacrylate to amine dictates the molecular weight and terminal groups[2]. Below is a summary of expected outcomes based on initial monomer ratios.

Diacrylate : Amine Molar RatioDominant End GroupAverage Molecular Weight (Mw)Transfection Efficiency PotentialCytotoxicity Profile
0.8 : 1.0 AmineLow (< 5,000 Da)ModerateLow
1.0 : 1.0 MixedVery High (> 30,000 Da)High (Prone to aggregation)High
1.1 : 1.0 Acrylate (Pre-capping)Moderate (8,000 - 15,000 Da)Optimal (Post end-capping)Moderate
1.2 : 1.0 Acrylate (Pre-capping)Low-Moderate (~5,000 Da)Good (Post end-capping)Low

Troubleshooting Guide & FAQs

Q1: My reaction mixture solidified into an insoluble gel during the 90°C polymerization step. What caused this, and how can I prevent it? A: Premature gelation occurs due to unwanted cross-linking, which reduces the efficacy of the polymer as a gene carrier[4].

  • Causality: Diacrylates are susceptible to auto-polymerization triggered by heat or light, which competes with the intended Michael addition.

  • Solution: Ensure the reaction is conducted in the dark. Lowering the concentration of cross-linked monomers reduces the possibility of gelling[4]. You can also add a radical inhibitor (e.g., hydroquinone at 100 ppm) to suppress radical formation without interfering with the step-growth Michael addition. Strictly control the temperature; exceeding 90°C drastically increases the risk of auto-polymerization.

Q2: The molecular weight of my synthesized PBAE is too low (Mw < 3,000 Da), resulting in poor DNA encapsulation. How do I increase it? A: In step-growth polymerization, high molecular weights are only achieved at very high monomer conversion rates and when the stoichiometric ratio approaches exactly 1:1[2].

  • Causality: An excessive imbalance in the diacrylate-to-amine ratio prematurely terminates chain growth[3]. Furthermore, trace water in the monomers can hydrolyze the ester bonds or react with acrylates.

  • Solution: Recalibrate your monomer stoichiometry closer to 1.05:1 or 1.1:1. Ensure all monomers are strictly anhydrous. If using a solvent, ensure it is anhydrous and degassed. Prolonging the reaction time can also drive the reaction closer to completion.

Q3: After purification, my polymer yields are extremely low. Is the precipitation step flawed? A: PBAEs have varying solubilities depending on their monomer composition and molecular weight. The standard ethyl acetate/heptane precipitation might not be universal[5].

  • Causality: Low molecular weight oligomers or highly hydrophilic PBAEs may remain partially soluble in the precipitation solvent (e.g., heptane).

  • Solution: Adjust the solvent/antisolvent system. For highly hydrophilic PBAEs, precipitating from DMSO into cold anhydrous diethyl ether is more effective. Ensure the antisolvent is ice-cold to decrease polymer solubility. A volume ratio of at least 1:10 (solvent:antisolvent) is required to force precipitation[5].

Q4: My PBAE nanoparticles exhibit high cytotoxicity in vitro. How can I mitigate this? A: Cytotoxicity is strongly correlated with the molecular weight and the charge density of the polymer. High molecular weight polymers with strong positive charges are generally more cytotoxic[3].

  • Causality: Very high molecular weight PBAEs or those with a high density of primary amines possess a strong positive charge, which disrupts cellular membranes.

  • Solution: Shift the stoichiometric ratio slightly (e.g., to 1.2:1) to lower the overall molecular weight. Alternatively, modify the end-capping agent. Using oligopeptides, PEGylation, or neutral/anionic end-groups can shield the positive charge and significantly reduce toxicity while maintaining transfection efficacy[3],[5].

References

  • Synthesis of Poly(β-amino ester)s Optimized for Highly Effective Gene Delivery. ResearchGate.2

  • Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. National Institutes of Health (NIH) / Frontiers.3

  • DMSO-free synthesis of oligopeptide-modified poly(beta-amino ester)s and their use in nanoparticle delivery systems. Google Patents.5

  • Poly(beta-amino ester)s as gene delivery vehicles: challenges and opportunities. National Institutes of Health (NIH) / PMC.1

  • Poly(β-amino ester)s-based nanovehicles: Structural regulation and gene delivery. Semantic Scholar.4

Sources

Optimization

Technical Support Center: Improving Enantioselectivity in β-Amino Ester Synthesis

Welcome to the technical support center for the enantioselective synthesis of β-amino esters. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexiti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the enantioselective synthesis of β-amino esters. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective reactions. Chiral β-amino esters are critical building blocks in the synthesis of numerous pharmaceuticals and biologically active molecules, making their stereocontrolled synthesis a paramount objective.[1][2][3][4]

This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work. The focus is on understanding the underlying principles to empower you to optimize your reaction conditions effectively.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding low enantioselectivity in β-amino ester synthesis.

Q1: My Mannich reaction is giving a nearly racemic mixture. What is the most likely cause?

A1: A nearly racemic or low enantiomeric excess (ee) product in a Mannich reaction is often due to an inefficient chiral catalyst or a competing non-catalyzed background reaction.[5][6]

  • Catalyst Inactivity: Ensure your catalyst is pure, properly activated (if required), and used at the correct loading. Chiral bifunctional catalysts, such as thiourea derivatives, often require a specific conformation to effectively orchestrate the approach of the nucleophile and electrophile.[1][6]

  • Background Reaction: The uncatalyzed reaction between the enolate and the imine can compete with the desired asymmetric pathway, especially at higher temperatures. Consider lowering the reaction temperature to suppress the background reaction.[7][8]

Q2: I'm observing significant variations in enantioselectivity between different batches of the same reaction. What should I investigate?

A2: Batch-to-batch inconsistency often points to sensitivity to trace impurities or variations in reaction setup.

  • Reagent Purity: Ensure the purity of your starting materials, especially the aldehyde and amine used to generate the imine in situ. Trace acidic or basic impurities can interfere with the catalyst.

  • Solvent Quality: The presence of water or other protic impurities in the solvent can deactivate the catalyst or alter the reaction pathway. Use freshly distilled or anhydrous solvents.

  • Atmosphere Control: If your catalyst or intermediates are sensitive to air or moisture, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Q3: Can the choice of protecting group on the imine nitrogen affect the enantioselectivity?

A3: Absolutely. The protecting group on the imine nitrogen plays a crucial role in the steric and electronic environment of the electrophile. Bulky protecting groups like Boc (tert-butyloxycarbonyl) can enhance facial selectivity by sterically directing the approach of the nucleophile.[1][9] The choice of protecting group can also influence the stability of the imine and its susceptibility to side reactions.

Q4: My reaction is diastereoselective but not enantioselective. What does this indicate?

A4: This scenario suggests that while there is a preference for the formation of one diastereomer over another (e.g., syn vs. anti), the chiral catalyst is not effectively differentiating between the two enantiomeric transition states leading to the major diastereomer. This could be due to a mismatch between the catalyst and the substrates. Consider screening different chiral catalysts or modifying the structure of your substrates.

II. Troubleshooting Guide: Diagnosing and Solving Low Enantioselectivity

This section provides a more detailed, systematic approach to troubleshooting common issues.

Issue 1: Low Enantiomeric Excess (ee)

Low ee is the most frequent challenge. The following workflow can help diagnose and resolve the issue.

Troubleshooting Workflow for Low ee

low_ee_workflow start Low Enantiomeric Excess (ee) Observed catalyst Step 1: Catalyst Integrity Check start->catalyst conditions Step 2: Reaction Condition Optimization catalyst->conditions sub_catalyst1 Verify Catalyst Purity & Loading catalyst->sub_catalyst1 Purity/Loading sub_catalyst2 Screen Alternative Catalysts (e.g., different ligand, metal) catalyst->sub_catalyst2 Performance substrate Step 3: Substrate Modification conditions->substrate sub_conditions1 Lower Reaction Temperature conditions->sub_conditions1 Kinetics sub_conditions2 Screen Solvents of Varying Polarity conditions->sub_conditions2 Solvation sub_conditions3 Vary Stoichiometry & Concentration conditions->sub_conditions3 Concentration Effects conclusion High ee Achieved substrate->conclusion sub_substrate1 Modify Imine Protecting Group substrate->sub_substrate1 Steric/Electronic Effects sub_substrate2 Alter Ester Group (e.g., Me, Et, tBu) substrate->sub_substrate2 Steric Hindrance

Caption: A step-by-step workflow for troubleshooting low enantioselectivity.

Detailed Analysis and Solutions

1. Catalyst-Related Issues

  • Causality: The chiral catalyst is the heart of the asymmetric transformation. Its structure, purity, and concentration directly dictate the stereochemical outcome. Bifunctional catalysts, for instance, often rely on a precise spatial arrangement of a Lewis base and a Brønsted acid moiety to activate the nucleophile and electrophile simultaneously in a stereocontrolled manner.[1]

  • Solutions:

    • Catalyst Screening: If a particular catalyst class (e.g., cinchona alkaloids, thioureas) is underperforming, consider exploring others like phase-transfer catalysts or metal complexes with chiral ligands (e.g., Rh-Duphos).[10][11]

    • Ligand Modification: For metal-based catalysts, subtle changes to the chiral ligand's steric or electronic properties can have a profound impact on enantioselectivity.

2. Reaction Condition Optimization

  • Causality: Reaction parameters such as temperature, solvent, and concentration influence the relative rates of the desired catalytic cycle and competing pathways (like the background reaction).

  • Solutions:

    • Temperature: Lowering the temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.[7][8] However, this may come at the cost of a slower reaction rate.

    • Solvent: The solvent can affect the solubility of the catalyst and substrates, as well as stabilize or destabilize key intermediates and transition states. A screen of aprotic solvents of varying polarity (e.g., toluene, THF, CH2Cl2) is recommended.

    • Concentration: Changes in concentration can alter the aggregation state of the catalyst or favor bimolecular side reactions.

3. Substrate Effects

  • Causality: The structure of the enolate precursor and the imine directly participates in the stereodetermining step. Steric hindrance and electronic effects can either reinforce or counteract the directing influence of the chiral catalyst.

  • Solutions:

    • Ester Group: The size of the ester's alkyl group (R in R-COOR') can influence the conformation of the enolate and its approach to the imine.

    • Imine Substituents: Electron-withdrawing or -donating groups on the aromatic rings of the imine can alter its electrophilicity and impact the reaction rate and selectivity.

Issue 2: Poor Diastereoselectivity

In cases where multiple stereocenters are formed, achieving high diastereoselectivity is as crucial as enantioselectivity.

Troubleshooting Workflow for Poor Diastereoselectivity

low_dr_workflow start Poor Diastereoselectivity (dr) thermo_vs_kinetic Step 1: Assess Thermodynamic vs. Kinetic Control start->thermo_vs_kinetic catalyst_substrate_match Step 2: Evaluate Catalyst-Substrate Match thermo_vs_kinetic->catalyst_substrate_match sub_thermo1 Run reaction at lower temperature to favor kinetic product thermo_vs_kinetic->sub_thermo1 sub_thermo2 Analyze for product epimerization over time thermo_vs_kinetic->sub_thermo2 additives Step 3: Consider Additives catalyst_substrate_match->additives sub_match1 Screen different catalyst scaffolds catalyst_substrate_match->sub_match1 sub_match2 Modify substrate to enhance steric differentiation catalyst_substrate_match->sub_match2 conclusion High dr Achieved additives->conclusion sub_additives1 Use Lewis acids/bases to influence transition state geometry additives->sub_additives1

Caption: A structured approach to troubleshooting poor diastereoselectivity.

Detailed Analysis and Solutions
  • Kinetic vs. Thermodynamic Control: Poor diastereoselectivity can arise if the initially formed kinetic product epimerizes to a more stable thermodynamic mixture under the reaction conditions. Running the reaction at a lower temperature and for a shorter duration can favor the kinetic product.[7]

  • Catalyst-Substrate Mismatch: The catalyst may favor a transition state leading to the undesired diastereomer. For example, in proline-catalyzed Mannich reactions, the catalyst's stereochemistry typically dictates a syn relationship between the alpha-substituent and the newly formed amino group.[5] If an anti product is desired, a modified catalyst might be necessary.

  • Additives: The use of additives, such as a Lewis acid co-catalyst, can sometimes help to rigidify the transition state, leading to improved diastereoselectivity.

III. Experimental Protocols

Here are representative protocols for common methods used in the synthesis of β-amino esters.

Protocol 1: Organocatalytic Asymmetric Mannich Reaction

This protocol is adapted from methodologies utilizing chiral bifunctional thiourea catalysts.[1][12]

Objective: To synthesize a chiral β-amino ester with high enantioselectivity.

Materials:

  • 3-Indolinone-2-carboxylate (1.0 eq)

  • N-Boc-α-amidosulfone (1.2 eq)

  • Chiral bifunctional thiourea catalyst (e.g., Takemoto's catalyst) (10 mol%)

  • Anhydrous toluene (to make a 0.5 M solution)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vial under an inert atmosphere, add the 3-indolinone-2-carboxylate, N-Boc-α-amidosulfone, and the chiral thiourea catalyst.

  • Add anhydrous toluene to achieve the desired concentration.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate/hexanes) to yield the desired chiral β-amino ester.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Asymmetric Hydrogenation of an Enamine Precursor

This method provides access to β-amino esters through the asymmetric reduction of an enamine.[13]

Objective: To prepare a chiral β-amino ester via catalytic asymmetric hydrogenation.

Materials:

  • β-Enamino ester substrate (1.0 eq)

  • Rh-complex with a chiral ligand (e.g., Josiphos-type) (1-2 mol%)

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • In a glovebox, charge a pressure-rated reaction vessel with the β-enamino ester and the Rh-catalyst.

  • Add degassed methanol.

  • Seal the reactor and purge several times with hydrogen gas.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 atm).

  • Stir the reaction at the specified temperature (e.g., room temperature to 50 °C) until hydrogen uptake ceases.

  • Carefully vent the reactor and purge with nitrogen.

  • Remove the solvent under reduced pressure.

  • Purify the product as necessary, typically by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

IV. Data Summary

The choice of catalyst and reaction conditions significantly impacts the outcome. The table below summarizes representative data from the literature.

Reaction TypeCatalyst/LigandSolventTemp (°C)Yield (%)ee (%)Reference
MannichThiourea (R,R)-cyclohexydiamine derivedTolueneRTGoodup to 99[1]
MannichSquaramide Cinchona AlkaloidToluene6039-6141-99[3]
HydrogenationRh-JosiphosVariousRTHigh93-97[13]
Aza-MichaelLipase TL IM (enzymatic)Methanol35~80N/A[14]
Conjugate AdditionCu(OAc)2/(R)-BINAPTHF-209695[15]

V. References

  • Diastereoselective and Enantioselective Synthesis of Unsymmetric β,β-Diaryl-α-Amino Acid Esters via Organocatalytic 1,6-Conjugate Addition of para-Quinone Methides. The Journal of Organic Chemistry. [Link]

  • Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega. [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. Hilaris. [Link]

  • Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. PMC. [Link]

  • One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. MDPI. [Link]

  • Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. PMC. [Link]

  • Practical Enantioselective One-Pot Syntheses of β-Hydroxy and β-Amino Esters. Synfacts. [Link]

  • Enantioselective synthesis of beta-amino acids using hexahydrobenzoxazolidinones as chiral auxiliaries. ResearchGate. [Link]

  • Mannich reaction. Wikipedia. [Link]

  • Asymmetric synthesis and applications of beta-amino Weinreb amides. Semantic Scholar. [Link]

  • Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary. PubMed. [Link]

  • Highly Enantioselective Synthesis of β-Amino Alcohols: A Catalytic Version. Organic Chemistry Portal. [Link]

  • β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines. PMC. [Link]

  • Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Publications. [Link]

  • Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines. PubMed. [Link]

  • Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. MDPI. [Link]

  • Recent progress in the chemistry of β-aminoketones. RSC Publishing. [Link]

  • Asymmetric Catalytic Mannich Reactions Catalyzed by Urea Derivatives: Enantioselective Synthesis of β-Aryl-β-Amino Acids. Journal of the American Chemical Society. [Link]

  • Development of ProPhenol Ligands for the Diastereo- and Enantioselective Synthesis of β-Hydroxy-α-amino Esters. Journal of the American Chemical Society. [Link]

  • Efficient synthesis of β'-amino-α,β-unsaturated ketones. Beilstein Journals. [Link]

  • Optimization of the reaction conditions a. ResearchGate. [Link]

  • Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt. Beilstein Journals. [Link]

  • Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. The Journal of Organic Chemistry. [Link]

  • Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. PMC. [Link]

  • Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using ( S , S )-( + )-Pseudoephedrine as Chiral Auxiliary. ResearchGate. [Link]

  • Current Chemistry Letters Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lip. Growing Science. [Link]

  • Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters. [Link]

  • Synthetic difficulties to access α‐ and β‐amino acids. ResearchGate. [Link]

  • Enantioselective synthesis of .beta.-amino esters through high pressure-induced addition of amines to .alpha.,.beta.-ethylenic esters. Journal of the American Chemical Society. [Link]

  • Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. MPG.PuRe. [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Over-Alkylation in Amine Synthesis

Welcome to the Technical Support Center for amine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with over-alkylation during the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with over-alkylation during the synthesis of amines. Here, we delve into the root causes of this common issue and provide detailed, field-proven troubleshooting strategies and alternative synthetic routes to ensure the selective formation of your desired primary, secondary, or tertiary amines.

The Challenge of Over-Alkylation: A "Runaway Train" Reaction

Direct alkylation of amines with alkylating agents like alkyl halides is often the first method considered for forming carbon-nitrogen bonds. However, this approach is frequently plagued by poor selectivity.[1] The fundamental issue is that the newly formed amine product is often more nucleophilic than the starting amine.[2][3] For instance, a primary amine is a better nucleophile than ammonia, and a secondary amine is more nucleophilic than a primary amine.[3] This creates a "runaway train" effect, where the product of the initial alkylation competes with the starting material for the alkylating agent, leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts.[3][4] This not only reduces the yield of the desired product but also introduces significant purification challenges.[2]

Why Does Nucleophilicity Increase with Alkylation?

The increase in nucleophilicity is due to the electron-donating nature of alkyl groups. Each alkyl group added to the nitrogen atom increases the electron density on the nitrogen, making it a more potent nucleophile.[2] This electronic effect is the primary driver behind the lack of selectivity in direct amine alkylations.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: I'm trying to synthesize a primary amine by direct alkylation of ammonia, but I'm getting a complex mixture of products.

This is a classic and challenging problem in amine synthesis. Direct alkylation of ammonia is notoriously difficult to control.[3]

Causality: As explained above, the primary amine product is more nucleophilic than ammonia, leading to subsequent alkylations. Even using a large excess of ammonia, which statistically favors the reaction with the starting material, often results in low yields of the desired primary amine.[5][6]

Recommended Solution: The Gabriel Synthesis

For a clean and high-yielding synthesis of primary amines, the Gabriel Synthesis is a superior and highly recommended alternative.[3][7][8] This method cleverly circumvents the over-alkylation problem by using a protected form of ammonia.[7]

Mechanism: The Gabriel synthesis utilizes potassium phthalimide as an ammonia surrogate.[3][9] The phthalimide nitrogen is deprotonated to form a nucleophilic anion that reacts with a primary alkyl halide in an SN2 reaction.[7] Crucially, the resulting N-alkylphthalimide is no longer nucleophilic due to resonance delocalization of the nitrogen's lone pair with the two adjacent carbonyl groups, thus preventing any further alkylation.[7] The desired primary amine is then liberated in a final step, typically through hydrazinolysis (the Ing-Manske procedure) or acidic/basic hydrolysis.[7][10]

Advantages:

  • Excellent prevention of over-alkylation.[3]

  • Typically provides high yields of pure primary amines.[6][11]

Limitations:

  • Generally not suitable for preparing aromatic primary amines because aryl halides do not readily undergo nucleophilic substitution with the phthalimide anion.[8]

  • The SN2 nature of the reaction means it is most effective with primary and unhindered secondary alkyl halides.[7]

Experimental Protocol: Gabriel Synthesis of a Primary Amine
  • Formation of the Phthalimide Anion: Dissolve phthalimide (1.0 eq.) in a suitable solvent like dimethylformamide (DMF). Add a base such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) (1.1 eq.) and stir at room temperature until the phthalimide has been completely converted to its potassium salt.

  • Alkylation: Add the primary alkyl halide (1.0 eq.) to the reaction mixture. Heat the reaction (typically between 60-100 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Deprotection (Hydrazinolysis): Once the alkylation is complete, cool the reaction mixture and add hydrazine hydrate (1.5-2.0 eq.). Reflux the mixture until the N-alkylphthalimide is consumed. A precipitate of phthalhydrazide will form.[9]

  • Work-up: Cool the reaction mixture, add dilute acid (e.g., HCl) to protonate the amine, and filter off the phthalhydrazide precipitate. Make the filtrate basic with a strong base (e.g., NaOH) and extract the primary amine with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the primary amine.

Issue 2: My goal is a secondary amine, but direct alkylation of my primary amine yields significant amounts of tertiary amine and quaternary ammonium salt.

This is another common manifestation of the over-alkylation problem. The secondary amine product is more nucleophilic than the starting primary amine, leading to a second alkylation event.[2]

Recommended Solution: Reductive Amination

Reductive amination is a powerful and highly selective method for the synthesis of secondary and tertiary amines, effectively avoiding the pitfalls of direct alkylation.[3][12]

Mechanism: This is typically a one-pot, two-step process. First, a primary amine is reacted with an aldehyde or ketone to form an imine intermediate.[3][13] This imine is then reduced in situ to the desired secondary amine using a selective reducing agent.[14]

Advantages:

  • Highly selective for mono-alkylation.[3][15]

  • Avoids the use of harsh alkylating agents.[3]

  • Can often be performed as a convenient one-pot procedure.[13][16]

  • Broad substrate scope, applicable to a wide variety of amines and carbonyl compounds.[17]

Key Experimental Considerations for Reductive Amination:
ParameterRecommendationRationale
pH Slightly acidic (pH 4-6)Imine formation is often catalyzed by mild acid, but a strongly acidic environment will protonate the starting amine, rendering it non-nucleophilic.[2]
Dehydrating Agent Molecular sievesThe formation of an imine from an amine and a carbonyl compound produces water. Removing this water drives the equilibrium towards the imine, increasing the reaction rate and yield.[2]
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)These are mild reducing agents that will selectively reduce the imine in the presence of the starting aldehyde or ketone.[2][12] NaBH(OAc)₃ is often preferred due to the toxicity of cyanide byproducts from NaBH₃CN.[12]
Experimental Protocol: Reductive Amination to Synthesize a Secondary Amine
  • Imine Formation: Dissolve the primary amine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). If necessary, add a dehydrating agent like powdered 4Å molecular sieves. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise to the mixture. The reaction can be exothermic, so slow addition is recommended.

  • Monitoring: Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography if necessary.

Issue 3: I need to perform an alkylation, but my starting amine has other sensitive functional groups. How can I achieve selectivity?

When other reactive functional groups are present, direct alkylation or even reductive amination may not be feasible. In such cases, a protecting group strategy is essential.[18]

Recommended Solution: Use of Amine Protecting Groups

Protecting groups temporarily block the reactivity of the amine, allowing chemical transformations to be performed on other parts of the molecule.[19] The protecting group is then removed under specific conditions to reveal the free amine. Carbamates are one of the most common and versatile classes of amine protecting groups.[18][20]

Common Carbamate Protecting Groups:

Protecting GroupAbbreviationInstallation ReagentDeprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., trifluoroacetic acid, HCl)[20][21]
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic hydrogenation (H₂, Pd/C)[20][21]
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuMild base (e.g., piperidine)[20][22]
Experimental Protocol: Boc Protection of a Primary Amine
  • Reaction Setup: Dissolve the amine (1.0 eq.) in a suitable solvent (e.g., tetrahydrofuran (THF), dioxane, or DCM). Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) and a base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.2 eq.).

  • Monitoring: Stir the reaction at room temperature and monitor its completion by TLC. The Boc-protected amine will be less polar (have a higher Rf value) than the starting amine.

  • Work-up: Once the reaction is complete, concentrate the reaction mixture. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the Boc-protected amine, which is often pure enough to be used in the next step without further purification.

After protection, the desired chemical modification can be carried out. Subsequently, the Boc group is removed by treatment with a strong acid like trifluoroacetic acid (TFA) in DCM or a solution of HCl in dioxane.

Visualizing the Problem and Solutions
The "Runaway" Cascade of Amine Over-alkylation

G Ammonia Ammonia (NH3) Primary Primary Amine (RNH2) More Nucleophilic Ammonia->Primary + R-X Secondary Secondary Amine (R2NH) Even More Nucleophilic Primary->Secondary + R-X Tertiary Tertiary Amine (R3N) Still Nucleophilic Secondary->Tertiary + R-X Quaternary Quaternary Salt (R4N+X-) Final Product Tertiary->Quaternary + R-X RX Alkylating Agent (R-X) RX->Primary RX->Secondary RX->Tertiary RX->Quaternary

Caption: A diagram illustrating the problematic cascade of over-alkylation.

Decision Tree for Amine Synthesis Strategy

G cluster_considerations Special Considerations start What is your target amine? primary Primary Amine start->primary secondary Secondary Amine start->secondary tertiary Tertiary Amine start->tertiary gabriel Use Gabriel Synthesis primary->gabriel reductive_amination Use Reductive Amination secondary->reductive_amination tertiary->reductive_amination (from secondary amine) direct_alkylation Consider Direct Alkylation (with careful control of stoichiometry) tertiary->direct_alkylation (from secondary amine) protecting_group Consider a Protecting Group Strategy if other functional groups are present

Caption: A decision-making workflow for selecting an appropriate amine synthesis method.

FAQ: What if I have already formed a quaternary ammonium salt? Can I reverse the reaction?

While you cannot simply reverse the alkylation, quaternary ammonium salts can undergo a specific elimination reaction.

The Hofmann Elimination: This reaction involves treating a quaternary ammonium salt with a strong base (often after exchanging the halide counter-ion for hydroxide using silver oxide) and heat, which leads to an E2-like elimination to form an alkene and a tertiary amine.[23][24] The Hofmann elimination characteristically follows the "Hofmann rule," where the major product is the less substituted alkene.[23][25] This is because the bulky trialkylamine leaving group favors abstraction of the sterically most accessible beta-hydrogen.[25]

This reaction is more of a synthetic tool for creating alkenes than a method for recovering a desired lower-order amine, but it is a key reaction of quaternary ammonium salts.[23]

References

  • Recent Developments in the Direct Synthesis of Unprotected Primary Amines. Synthesis, 2016. [Link]

  • Recent Developments in the Direct Synthesis of Unprotected Primary Amines. ResearchGate. [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemCatChem, 2019. [Link]

  • Alkylation of amines Definition - Organic Chemistry II Key... - Fiveable. [Link]

  • Alkylation of Amines. University of Calgary. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 2023. [Link]

  • Synthesis of Primary Amines. Chemistry LibreTexts. [Link]

  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 2010. [Link]

  • Synthesis of Primary Amines by One-Pot Reductive Amination of Aldehydes. Taylor & Francis Online, 2013. [Link]

  • Preparation of Amines. Lumen Learning. [Link]

  • Preparation of 1° Amines: Gabriel Synthesis. JoVE. [Link]

  • Gabriel phthalimide synthesis. Ajay Bhadouriya. [Link]

  • Synthesis of amines. Fiveable. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Amine Reactivity. Michigan State University. [Link]

  • Gabriel synthesis. Wikipedia. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. ACS Publications, 2024. [Link]

  • Quaternary Ammonium Salts: Hofmann Elimination. Chemistry LibreTexts. [Link]

  • Hofmann Elimination. Organic Chemistry Tutor. [Link]

  • Amine alkylation. Wikipedia. [Link]

  • Synthetic Methods for Alkyl Amines. ScienceDirect. [Link]

  • Hofmann Elimination Reaction: Mechanism, Examples & Applications. Aakash Institute. [Link]

  • Gabriel Synthesis. Organic Chemistry Tutor. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • The Hofmann Elimination. Chemistry Steps. [Link]

  • Protecting group. Wikipedia. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 2018. [Link]

  • Alkylation of Amines, Part 5: Alternative Strategies. YouTube. [Link]

  • Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Protecting groups in organic synthesis. NPTEL. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: N-Substituted Poly(β-amino esters) in Non-Viral Gene Delivery

Executive Summary & Mechanistic Rationale N-substituted poly(β-amino esters) (PBAEs) have emerged as premier non-viral vectors for plasmid DNA and mRNA delivery. Synthesized via the Michael addition of primary or bis(sec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

N-substituted poly(β-amino esters) (PBAEs) have emerged as premier non-viral vectors for plasmid DNA and mRNA delivery. Synthesized via the Michael addition of primary or bis(secondary) amines to diacrylates, their biological activity—specifically transfection efficiency, endosomal escape, and cytotoxicity—is fundamentally dictated by the chemical nature of their N-substituents and terminal end-groups[1].

As an Application Scientist evaluating non-viral vectors, it is critical to understand that the biological performance of a PBAE is not random; it is a direct consequence of its physicochemical properties:

  • The Proton Sponge Effect: The tertiary amines in the N-substituted backbone and end-groups act as a proton sink in the acidic environment of the endosome. This triggers chloride ion influx, osmotic swelling, and subsequent endosomal rupture, releasing the genetic cargo into the cytosol[2].

  • Hydrophobicity vs. Hydrophilicity: Increasing the hydrophobicity of the N-substituted side chains enhances cellular uptake and polyplex stability but can increase cytotoxicity. Optimal formulations balance hydrophobic cores with hydrophilic, charged end-groups to maintain high transfection with low toxicity[1].

G N1 PBAE/DNA Polyplex N2 Cellular Endocytosis N1->N2 N3 Endosomal Acidification (pH drop) N2->N3 N4 N-Substituent Protonation (Proton Sponge Effect) N3->N4 N5 Endosomal Osmotic Swelling & Rupture N4->N5 N6 Cytosolic Release of DNA N5->N6

PBAE-mediated endosomal escape and gene delivery pathway.

Comparative Bioactivity Profiles

When selecting an N-substituted PBAE for drug development, researchers must compare polymer topologies and end-group functionalizations.

Linear vs. Hyperbranched Topologies

Recent advancements have shifted focus from traditional linear PBAEs to hyperbranched structures (HPAEs). HPAEs possess a three-dimensional architecture with a higher density of terminal N-substituted groups.

  • Transfection: HPAEs demonstrate up to an 8,521-fold enhancement in transfection efficiency across various cell lines compared to their linear counterparts and commercial reagents like PEI or Lipofectamine 2000.

  • Biocompatibility: The branched structure allows for superior DNA condensation at lower polymer-to-DNA ratios, significantly reducing the toxicity associated with free, unbound polymer in the cellular environment.

End-Group Modifications: The Key Differentiator

The terminal N-substituent (end-capping group) is arguably the most critical variable in PBAE design. Base diacrylate-terminated prepolymers are highly cytotoxic and yield poor transfection. End-capping with specific amines completely transforms their bioactivity[3]. Furthermore, molecular weight (MW) plays a crucial role; intermediate MW PBAEs mediate optimal DNA transfection, as lower MWs fail to condense DNA efficiently, while excessively high MWs resist intracellular unpackaging[4].

Table 1: Quantitative Comparison of PBAE End-Group Modifications

Polymer Class / End-GroupTransfection EfficiencyCytotoxicity ProfileKey Mechanistic Advantage / Disadvantage
Diacrylate-Terminated Very LowHighProne to unwanted cross-linking and non-specific protein binding.
Primary Diamines High (30% increase over base)Low to ModerateAdded charge enhances DNA binding; forms highly compact <100nm polyplexes[3].
Hydroxyl-Amines (e.g., E6, E7) Very HighLowHydroxyl groups improve hydration and biocompatibility[5].
Hydrophobic Amines (e.g., E9) LowHighExcessive hydrophobicity leads to cellular membrane disruption and cell death[5].
Hyperbranched (HPAE) Exceptionally HighVery Low3D structure maximizes end-group presentation and buffering capacity.

Experimental Workflows & Self-Validating Protocols

To objectively evaluate the bioactivity of novel N-substituted PBAEs, researchers must employ a self-validating experimental system. This ensures that the observed transfection is strictly due to the polymer's architecture and not an experimental artifact.

Workflow S1 1. Michael Addition (Diacrylate + Amine) S2 2. End-Capping (N-Substituent Modification) S1->S2 S3 3. Polyplex Formation (Polymer + pDNA) S2->S3 S4 4. Transfection & Cytotoxicity Assay S3->S4

High-throughput synthesis and self-validating screening workflow.

Protocol: Synthesis and Bioactivity Validation of End-Modified PBAEs

Phase 1: Polymer Synthesis (Michael Addition & End-Capping)

  • Base Polymerization: React diacrylate monomers with primary amine monomers at a 1.2:1 molar ratio in anhydrous DMSO at 90°C for 24 hours to generate an acrylate-terminated prepolymer.

    • Causality: The stoichiometric excess of diacrylate ensures the polymer chains are terminated with reactive acrylates, setting the stage for precise end-modification[4].

  • End-Capping: Add the desired N-substituted amine (e.g., a primary diamine or amino-alcohol) dissolved in DMSO to the prepolymer solution. Stir at room temperature for 1 hour.

    • Causality: This step covalently attaches the bio-active end-groups. Maintaining room temperature prevents unwanted side reactions and degradation[3].

  • Purification: Precipitate the polymer in anhydrous diethyl ether, wash repeatedly to remove unreacted monomers, and dry under vacuum.

Phase 2: Polyplex Formulation & Self-Validating Transfection Assay

  • Polyplex Assembly: Dilute the synthesized PBAE and reporter plasmid DNA (e.g., pGFP or pGL3-Luciferase) in 25 mM sodium acetate buffer (pH 5.2). Mix at varying weight-to-weight (w/w) ratios (e.g., 10:1 to 60:1) and incubate for 10 minutes at room temperature.

    • Causality: The slightly acidic buffer ensures complete protonation of the PBAE amines, maximizing electrostatic condensation of the negatively charged DNA[1].

  • Self-Validating Controls:

    • Positive Control: Polyethylenimine (PEI, 25 kDa) at its optimal N:P ratio (establishes a benchmark for high transfection).

    • Negative Control: Naked pDNA (validates that free DNA cannot enter cells without a vector).

    • Baseline Control: Untreated cells (establishes background fluorescence/luminescence).

  • In Vitro Transfection: Seed target cells (e.g., HEK-293 or A549) in 96-well plates at 12,500 cells/well[5]. Add polyplexes to the culture media. Incubate for 4 hours, then replace with fresh media.

  • Quantification: After 48 hours, quantify reporter gene expression via flow cytometry (for GFP) or a luminescence microplate reader (for Luciferase). Concurrently, assess cytotoxicity using an MTT or CellTiter-Glo assay to calculate cell viability relative to the baseline control.

References

  • [1] Title: Effects of Base Polymer Hydrophobicity and End Group Modification on Polymeric Gene Delivery Source: nih.gov URL:

  • [4] Title: Effect of molecular weight of amine end-modified poly(β-amino ester)s on gene delivery efficiency and toxicity Source: nih.gov URL:

  • Title: Hyperbranched vs Linear Poly(β-amino ester)s: Polymer Topology and End-Group Hydrophilicity Govern Degradation Kinetics, Transfection Efficiency, and Biocompatibility Source: researchgate.net URL:

  • [3] Title: Gene Delivery Properties of End-Modified Poly(β-amino ester)s Source: researchgate.net URL:

  • [5] Title: Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery Source: frontiersin.org URL:

  • [2] Title: Development of a Cationic Polymeric Micellar Structure with Endosomal Escape Capability Enables Enhanced Intramuscular Transfection of mRNA-LNPs Source: mdpi.com URL:

Sources

Comparative

Alternative Synthetic Routes to Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate: A Comparative Guide

Executive Summary Synthesizing secondary β -amino esters such as Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate requires precise control over chemoselectivity to prevent unwanted over-alkylation and competitive side r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Synthesizing secondary β -amino esters such as Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate requires precise control over chemoselectivity to prevent unwanted over-alkylation and competitive side reactions. This guide evaluates three distinct synthetic methodologies: Aza-Michael Addition, Reductive Amination, and Direct Alkylation. For researchers and drug development professionals, selecting the optimal route depends on the required scale, purity profile, and tolerance for hazardous reagents.

Mechanistic Overview of Synthetic Pathways

SyntheticRoutes A Methyl Crotonate + 4-Chlorobenzylamine Target Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate A->Target Aza-Michael Addition B Methyl 3-aminobutanoate + 4-Chlorobenzaldehyde B->Target Reductive Amination C Methyl 3-aminobutanoate + 4-Chlorobenzyl chloride C->Target Direct Alkylation Byproduct Tertiary Amine Byproduct (Over-alkylation) C->Byproduct Side Reaction

Figure 1: Comparison of three primary synthetic pathways to the target beta-amino ester.

Route A: Aza-Michael Addition

Reactants: Methyl crotonate + 4-Chlorobenzylamine Mechanism: The nucleophilic primary amine performs a 1,4-conjugate addition onto the α,β -unsaturated ester.

Scientific Causality & Optimization

The aza-Michael addition is highly atom-economical. However, the reaction can yield three distinct products: the desired aza-Michael adduct, an aminolysis product (amide formation at the ester carbonyl), and a double-addition product[1]. Solvent engineering is the critical variable here. Using non-polar solvents (like n-hexane) or solvent-free microwave conditions thermodynamically favors the Michael adduct and suppresses ammonia hydrolysis/aminolysis, which is otherwise prevalent in polar solvents[1][2]. Catalysts like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or biocatalysts (e.g., Lipase CALB) can be employed to drive chemoselectivity and accelerate the reaction[1][3].

Experimental Protocol (Solvent-Free DBU Catalyzed)
  • Preparation: Charge a microwave-safe reaction vial with methyl crotonate (1.0 eq, 10 mmol) and 4-chlorobenzylamine (1.1 eq, 11 mmol).

  • Catalysis: Add DBU (0.1 eq, 1 mmol) to the neat mixture to activate the nucleophile[3].

  • Reaction: Irradiate the mixture in a microwave reactor at 80°C for 30-45 minutes (or heat conventionally at 90°C for 4-6 hours).

  • Workup: Dilute the crude mixture with ethyl acetate. Wash with saturated aqueous NH4​Cl to selectively protonate and remove the DBU catalyst, leaving the product in the organic layer. Dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure secondary amine.

Route B: Reductive Amination (The Industry Standard)

Reactants: Methyl 3-aminobutanoate + 4-Chlorobenzaldehyde Mechanism: Condensation to form an intermediate imine, followed by in situ hydride reduction.

Scientific Causality & Optimization

Reductive amination is the gold standard for synthesizing secondary amines because it inherently avoids over-alkylation. The intermediate imine is reduced faster than the parent carbonyl. By utilizing mild reducing agents like Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride ( NaBH3​CN ), the reaction can be performed efficiently in a one-pot system[4][5]. STAB is generally preferred over NaBH3​CN in modern pharmaceutical synthesis due to its lower toxicity profile and excellent selectivity in weakly acidic media (which catalyzes imine formation)[5][6]. The steric bulk of the resulting secondary amine prevents a second condensation event, validating the high chemoselectivity of this route[4].

Experimental Protocol (STAB Reduction)
  • Imine Formation: In a dry round-bottom flask under inert atmosphere ( N2​ ), dissolve methyl 3-aminobutanoate (1.0 eq, 10 mmol) and 4-chlorobenzaldehyde (1.05 eq, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE) or THF (30 mL).

  • Acid Catalysis: Add glacial acetic acid (1.2 eq, 12 mmol) to facilitate imine formation. Stir at room temperature for 1-2 hours[4].

  • Reduction: Cool the mixture to 0°C. Portion-wise, add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 15 mmol) to prevent thermal runaway[6].

  • Completion: Allow the reaction to warm to room temperature and stir overnight (approx. 12 hours).

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3​ until gas evolution ceases and pH ~8 is reached (ensuring the secondary amine is free-based). Extract with Dichloromethane (DCM) (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over MgSO4​ , concentrate, and purify via silica gel chromatography.

Route C: Direct Alkylation (Baseline Comparison)

Reactants: Methyl 3-aminobutanoate + 4-Chlorobenzyl chloride Mechanism: SN​2 nucleophilic substitution.

Scientific Causality & Optimization

Direct alkylation is often considered a "brute force" method. The primary amine attacks the benzylic carbon of 4-chlorobenzyl chloride. The critical flaw in this route is that the resulting secondary amine (the target product) is often more nucleophilic than the starting primary amine due to the electron-donating effect of the newly attached alkyl group. This leads to rapid over-alkylation, yielding unwanted tertiary amines. To mitigate this, a large excess of the primary amine must be used, which complicates downstream purification and significantly reduces atom economy.

Experimental Protocol
  • Preparation: Dissolve methyl 3-aminobutanoate (3.0 eq, 30 mmol - excess required to statistically limit di-alkylation) in anhydrous DMF (20 mL).

  • Base Addition: Add anhydrous K2​CO3​ (2.0 eq, 20 mmol) as an acid scavenger.

  • Alkylation: Dropwise, add 4-chlorobenzyl chloride (1.0 eq, 10 mmol) at 0°C.

  • Reaction: Heat the mixture to 60°C for 8 hours.

  • Workup: Cool to room temperature, dilute with a large volume of water, and extract with Ethyl Acetate. The organic layer must be washed extensively with water/brine (at least 5 times) to remove the high-boiling DMF.

  • Purification: Requires rigorous chromatographic separation to isolate the secondary amine from the primary amine excess and tertiary amine byproducts.

Quantitative Performance Comparison

Performance MetricRoute A: Aza-Michael AdditionRoute B: Reductive AminationRoute C: Direct Alkylation
Chemoselectivity Moderate (Requires solvent engineering to avoid aminolysis)Excellent (No over-alkylation)Poor (High risk of tertiary amine formation)
Typical Yield 65 - 80%80 - 95% 40 - 55%
Atom Economy High (Addition reaction)Moderate (Loss of H2​O and reductant mass)Low (Requires excess amine)
Scalability Good (Especially solvent-free)Excellent (Industry standard)Poor (Purification bottlenecks)
Reagent Toxicity LowModerate (Borohydride handling)High (Alkylating agents are often genotoxic)

Conclusion & Recommendations

For the synthesis of Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate , Route B (Reductive Amination) using STAB is the most reliable and scalable method. It offers superior chemoselectivity and self-validates through high-purity crude profiles, making it the preferred choice for drug development professionals[5][6].

Route A (Aza-Michael Addition) presents a greener, highly atom-economical alternative, particularly when utilizing solvent-free microwave conditions or biocatalysts[1][3]. However, it requires strict condition control to prevent competitive aminolysis. Route C (Direct Alkylation) should be avoided for secondary amine synthesis due to unavoidable over-alkylation and poor yield.

Sources

Validation

A Comparative Guide to Enantiomeric Excess Determination of Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate

For researchers, scientists, and drug development professionals, the precise determination of a molecule's enantiomeric purity is a cornerstone of chiral synthesis and pharmacological assessment. This guide provides an i...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's enantiomeric purity is a cornerstone of chiral synthesis and pharmacological assessment. This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the enantiomeric excess (ee) of Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate, a chiral β-amino ester. We will delve into the methodologies of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights and detailed experimental protocols to empower you in selecting the most suitable method for your research needs.

Understanding the Molecule: Structural Considerations

Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate possesses a stereocenter at the C3 position of the butanoate backbone. The molecule contains both a secondary amine and an ester functional group, which are key interaction points for chiral recognition in the analytical methods discussed. The presence of a chromophore (the chlorophenyl group) makes it well-suited for UV detection in HPLC.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers.[1] The separation is achieved by passing the analyte over a chiral stationary phase (CSP), leading to differential interactions between the enantiomers and the CSP, resulting in different retention times.

Principle of Chiral Recognition

For β-amino esters, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often highly effective. Chiral recognition is based on a combination of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selectors on the stationary phase. The differing spatial arrangements of the enantiomers lead to one being retained more strongly than the other.

Experimental Protocol: Chiral HPLC

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Column:

  • A polysaccharide-based chiral column such as a Daicel Chiralpak® series (e.g., AD-H, AS-H) or a Phenomenex Lux® series (e.g., Cellulose-1, Amylose-1) is a good starting point.

Mobile Phase:

  • A mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine, DEA) is often added to the mobile phase to improve peak shape and reduce tailing of basic analytes like amines.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Method Development (Initial Conditions):

    • Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: n-Hexane/Isopropanol (90:10 v/v) with 0.1% DEA.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Optimization: If the initial conditions do not provide baseline separation, systematically vary the ratio of hexane to isopropanol (e.g., 95:5, 85:15). The type of alcohol modifier can also be changed (e.g., to ethanol).

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample in Mobile Phase filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Separation on Chiral Stationary Phase inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate ee% integrate->calculate

Caption: Workflow for ee determination by Chiral HPLC.

Chiral Gas Chromatography (GC)

Chiral GC is another effective method for separating enantiomers, particularly for volatile compounds.[2][3] For less volatile compounds like the target molecule, derivatization is often necessary to increase volatility and improve separation.

Principle of Chiral Recognition

Separation in chiral GC is typically achieved using a capillary column coated with a chiral stationary phase, often a derivatized cyclodextrin.[3][4] The chiral cavities of the cyclodextrin interact differently with the two enantiomers, leading to their separation.

Experimental Protocol: Chiral GC with Derivatization

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) and a split/splitless injector.

Column:

  • A chiral GC column with a cyclodextrin-based stationary phase, such as a Chiraldex® G-TA or a Rt-βDEXsm.

Derivatization:

  • The secondary amine of the target molecule can be acylated, for example, with trifluoroacetic anhydride (TFAA), to produce a more volatile trifluoroacetamide derivative.

Step-by-Step Methodology:

  • Derivatization:

    • In a vial, dissolve approximately 1 mg of Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate in 0.5 mL of a suitable solvent (e.g., dichloromethane).

    • Add 100 µL of trifluoroacetic anhydride.

    • Cap the vial and heat at 60 °C for 30 minutes.

    • After cooling, evaporate the solvent and excess reagent under a stream of nitrogen.

    • Redissolve the residue in a known volume of solvent (e.g., ethyl acetate) for GC analysis.

  • GC Analysis (Initial Conditions):

    • Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 270 °C.

    • Oven Temperature Program: Start at 120 °C, hold for 1 minute, then ramp to 220 °C at 5 °C/min.

    • Injection: 1 µL, split ratio 50:1.

  • Optimization: Adjust the temperature ramp rate and initial/final temperatures to optimize the separation.

  • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two derivatized enantiomers.

GC_Workflow cluster_deriv Derivatization cluster_gc GC Analysis cluster_data Data Analysis dissolve Dissolve Sample react React with TFAA dissolve->react evaporate Evaporate Solvent react->evaporate redissolve Redissolve in Injection Solvent evaporate->redissolve inject Inject into GC redissolve->inject separate Separation on Chiral Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate ee% integrate->calculate

Caption: Workflow for ee determination by Chiral GC with derivatization.

NMR Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[5][6] This method relies on converting the enantiomers into diastereomers, which have distinct NMR signals.

Principle: Mosher's Acid Analysis

A common CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride.[7][8] When reacted with a chiral amine, it forms diastereomeric amides. The different spatial environments of the protons in these diastereomers result in different chemical shifts in the ¹H NMR spectrum, allowing for their quantification.[9]

Experimental Protocol: Mosher's Amide Formation and ¹H NMR Analysis

Materials:

  • Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate

  • (R)-(-)-Mosher's acid chloride

  • Anhydrous deuterated chloroform (CDCl₃)

  • A tertiary amine base (e.g., triethylamine or pyridine)

  • NMR tubes

Step-by-Step Methodology:

  • Sample Preparation:

    • In a clean, dry NMR tube, dissolve approximately 5 mg of Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate in 0.7 mL of anhydrous CDCl₃.

    • Add a small excess of the tertiary amine base.

  • Derivatization:

    • Add a slight molar excess (approx. 1.1 equivalents) of (R)-(-)-Mosher's acid chloride to the NMR tube.

    • Cap the tube and gently invert to mix. The reaction is typically rapid at room temperature.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric amides.

  • Data Analysis:

    • Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomers (e.g., the methoxy protons of the Mosher's amide or the methyl protons of the butanoate).

    • Carefully integrate the areas of these two signals.

    • Calculate the enantiomeric excess based on the ratio of the integrals.

NMR_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis NMR Analysis dissolve Dissolve Sample and Base in CDCl3 in NMR tube add_reagent Add (R)-Mosher's Acid Chloride dissolve->add_reagent react Formation of Diastereomeric Amides add_reagent->react acquire Acquire 1H NMR Spectrum react->acquire identify Identify Diastereomeric Signal Pair acquire->identify integrate Integrate Signals identify->integrate calculate Calculate ee% integrate->calculate

Caption: Workflow for ee determination by NMR using Mosher's acid.

Comparison of Methods

FeatureChiral HPLCChiral GCNMR Spectroscopy (Mosher's Method)
Principle Physical separation of enantiomers on a chiral stationary phase.Physical separation of (derivatized) enantiomers on a chiral stationary phase.Covalent derivatization to form diastereomers with distinct NMR signals.[7][8]
Sample Prep Simple dissolution and filtration.Derivatization required, followed by workup.Derivatization in the NMR tube.
Sensitivity High (µg/mL to ng/mL).Very High (pg/mL).Lower (requires mg of sample).
Accuracy High, but can be affected by baseline resolution.High, dependent on baseline resolution.High, but requires careful integration of well-resolved signals.
Development Time Can be time-consuming to find the right column/mobile phase combination.Method development involves both derivatization and GC conditions.Relatively fast if a suitable signal pair is found.
Instrumentation Widely available.Widely available.Requires access to an NMR spectrometer.
Key Advantage Direct analysis without derivatization; preparative scale-up is possible.Excellent resolution and sensitivity for volatile compounds.Can also be used to determine absolute configuration.[7][10]
Key Limitation Cost of chiral columns.Derivatization adds a step and potential for kinetic resolution.[9]Lower sensitivity; potential for signal overlap.

Conclusion and Recommendations

The choice of method for determining the enantiomeric excess of Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate depends on the specific requirements of the analysis.

  • For routine, high-throughput analysis and high sensitivity, Chiral HPLC is often the method of choice. Its direct analysis capability (without derivatization) simplifies the workflow.

  • If the highest sensitivity is required and the analyte is amenable to derivatization, Chiral GC is an excellent option.

  • NMR spectroscopy using a chiral derivatizing agent like Mosher's acid is a powerful tool, not only for determining enantiomeric excess but also for potentially assigning the absolute configuration. It is particularly useful when chromatographic methods are difficult to develop or when a confirmatory, non-chromatographic technique is needed.

Ultimately, for robust and reliable results, it is often beneficial to use two different methods to confirm the enantiomeric excess of a key chiral compound.

References

  • Pirkle, W. H., & Pochapsky, T. C. (1987). Chiral stationary phases for the direct liquid chromatographic separation of enantiomers.
  • Hoyt, E. A., & Toste, F. D. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
  • Wenzel, T. J., & Wilcox, C. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270. [Link]

  • James, T. D., & Bull, S. D. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(11), 1934-1939. [Link]

  • The Retort. (2012, October 22). Mosher's Acid. The Retort. [Link]

  • Seco, J. M., Quíñoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118.
  • Allen, D. A., Tomaso, A. E., Jr., Priest, O. P., Hindson, D. F., & Hurlburt, J. L. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 85(5), 673. [Link]

  • Zhang, G., & Xing, H. (2014). Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Chemical Communications, 50(56), 7473-7476. [Link]

  • Goering, H. L., Eikenberry, J. N., & Koermer, G. S. (1971). Tris[3-(trifluoromethylhydroxymethylene)-d-camphorato]europium(III). A new chiral shift reagent for direct determination of enantiomeric compositions. Journal of the American Chemical Society, 93(22), 5913-5914.
  • Wenzel, T. J. (2003). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Chirality, 15(3), 256-270.
  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 175-183. [Link]

  • Reddy, B. V. S., et al. (2019). Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega, 4(1), 1943-1950. [Link]

  • Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543-2549. [Link]

  • Canary, J. W., & You, L. (2009). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Molecules, 14(5), 1726-1736. [Link]

  • Grobuschek, N., Schmid, M. G., Tuscher, C., Ivanova, M., & Gübitz, G. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605. [Link]

  • Phenomenex. (n.d.). A Technical Guide to Chiral HPLC Separations. Phenomenex. [Link]

  • Wiley Analytical Science. (2018, August 16). New GC investigation of chiral amine separation. Wiley Analytical Science. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
  • Armstrong, D. W., & Hinze, W. L. (1986). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) -. Der Pharma Chemica. [Link]

  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Rueping, M., et al. (2013). Synthesis of Benzyl Amines via Copper-Catalyzed Enantioselective Aza-Friedel–Crafts Addition of Phenols to N-Sulfonyl Aldimines. Organic Letters, 15(19), 5004-5007. [Link]

  • Ghavami, A., et al. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega, 2(5), 2098-2104. [Link]

  • Iannuzzi, F., et al. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 27(24), 9005. [Link]

Sources

Comparative

Cross-Validation of Analytical Methods for Poly(beta-amino esters) in mRNA Delivery

As a Senior Application Scientist in non-viral gene delivery, I frequently encounter a critical failure point in pharmaceutical process research: the over-reliance on a single analytical modality to characterize complex...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in non-viral gene delivery, I frequently encounter a critical failure point in pharmaceutical process research: the over-reliance on a single analytical modality to characterize complex polyelectrolytes. Poly(beta-amino esters) (PBAEs) have revolutionized mRNA therapeutics due to their highly tunable biodegradability, potent endosomal escape capabilities, and favorable safety profiles compared to traditional lipid nanoparticles (LNPs)[1],[2].

However, PBAEs are synthesized via step-growth polymerization (Michael addition), which inherently produces highly polydisperse mixtures containing branched architectures, unreacted monomers, and cyclic oligomers[3]. To guarantee batch-to-batch reproducibility and optimal mRNA transfection, we must implement a self-validating, orthogonal analytical workflow. This guide objectively compares the performance of key analytical methods and provides field-proven protocols for their cross-validation.

The Causality of Cross-Validation: Why Single Methods Fail

To understand why cross-validation is strictly necessary, we must examine the physical chemistry of PBAEs and the blind spots of individual instruments:

  • The Apparent vs. Absolute Molecular Weight Paradox: Gel Permeation Chromatography (GPC) separates molecules based on hydrodynamic volume. Because PBAEs contain tertiary amines in their backbone, they are highly cationic. If analyzed without proper column shielding, they interact with the stationary phase, artificially delaying elution[4]. Furthermore, even under ideal conditions, GPC relies on linear standards (like PEG or Polystyrene). Branched PBAEs possess a denser conformation and smaller hydrodynamic radius than linear standards of the same mass, meaning GPC only provides an apparent molecular weight[5].

  • Structural Blindness: GPC cannot confirm whether the polymer is properly end-capped (e.g., with amine or acrylate groups), which is critical for mRNA binding and nanoparticle stability. Nuclear Magnetic Resonance (1H-NMR) must be used in tandem to determine the absolute molecular weight via end-group analysis and confirm structural identity[6].

  • Degradation Resolution: While GPC can track bulk mass loss during hydrolysis, it cannot identify specific toxic or non-toxic byproducts. Liquid Chromatography-Mass Spectrometry (LC-MS) is required to map the exact degradation kinetics and profile residual impurities[7].

PBAE_Workflow cluster_analysis Orthogonal Analytical Cross-Validation Synth PBAE Synthesis (Michael Addition) Purif Purification & Precipitation Synth->Purif GPC GPC / SEC (Relative MW, PDI) Purif->GPC NMR 1H-NMR (Absolute MW, End-groups) Purif->NMR LCMS LC-MS (Impurity & Degradation) Purif->LCMS CrossVal Data Reconciliation (MW & Purity Confirmed) GPC->CrossVal Apparent MW NMR->CrossVal Structural ID LCMS->CrossVal Impurity ID Formulation mRNA Nanoparticle Formulation CrossVal->Formulation Validated Polymer DLS DLS & Zeta Potential (Size & Charge) Formulation->DLS

Fig 1. Cross-validation workflow for PBAE characterization and mRNA formulation.

Comparative Analysis of Analytical Modalities

The following table synthesizes the performance, limitations, and cross-validation requirements for each primary analytical method used in PBAE characterization.

Analytical MethodPrimary Output & ApplicationThe "Blind Spot" (Limitations)Cross-Validation Partner
GPC / SEC Apparent molecular weight ( Mw​ , Mn​ ) and polydispersity index (PDI).Susceptible to secondary column interactions; relies on linear standards which misrepresent branched PBAE volumes.1H-NMR (To calculate absolute Mn​ via end-group analysis).
1H-NMR Structural confirmation, monomer conversion ratio, and absolute Mn​ .Cannot determine polydispersity (PDI); struggles with high-MW polymers where end-group signals fall below the noise threshold.GPC (To confirm bulk distribution and PDI).
LC-MS Impurity profiling (residual monomers) and precise degradation kinetics.Not suitable for intact high-MW PBAE characterization due to ionization limits and complex isotopic envelopes.GPC (To track bulk polymer mass loss over time).
DLS Hydrodynamic diameter and zeta potential of formulated PBAE-mRNA nanoparticles.Does not provide chemical structural information; highly sensitive to dust or large aggregates masking smaller particles.NMR (To confirm polymer structure pre-formulation).

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. The output of one instrument acts as the calibration or verification point for the next.

Protocol 1: Dual GPC and 1H-NMR Cross-Validation for Molecular Weight

Objective: Reconcile the apparent molecular weight from GPC with the absolute molecular weight from NMR to confirm end-capping efficiency and absence of cyclic oligomers.

Step-by-Step Methodology:

  • Sample Preparation: Following the step-growth polymerization of the PBAE (e.g., reacting 1,4-butanediol diacrylate with 1-aminobutanol at 100 °C)[3], precipitate the polymer in ice-cold diethyl ether to remove unreacted monomers. Dry thoroughly under vacuum.

  • GPC Acquisition (The Cationic Shielding Step): Dissolve the PBAE at 5.5 mg/mL in BHT-stabilized tetrahydrofuran (THF) containing 5% DMSO and 1% piperidine [4].

    • Causality Note: The piperidine is a critical basic modifier. It shields the basic tertiary amines in the PBAE backbone from interacting with the acidic silanol groups on the GPC column. Without it, the polymer adsorbs to the column, yielding artificially broad peaks and inaccurate Mw​ / Mn​ values. Filter through a 0.2 µm PTFE syringe filter and run against linear polystyrene standards[6].

  • 1H-NMR Structural Elucidation: Dissolve 10 mg of the dried PBAE in CDCl3 or DMSO-d6[6],[5]. Acquire spectra at 500 MHz.

  • Data Reconciliation (Self-Validation): Calculate the absolute Mn​ from NMR by integrating the terminal acrylate protons (typically around 5.8–6.4 ppm) against the backbone methylene protons. Compare this absolute Mn​ to the apparent Mn​ from GPC. A consistent, linear scaling factor between the two values validates successful end-capping and confirms the polymer architecture.

Protocol 2: LC-MS Profiling of PBAE Hydrolytic Degradation Kinetics

Objective: Quantify the half-life of PBAE ester bonds to predict intracellular mRNA release kinetics and confirm the non-toxicity of degradation byproducts.

Step-by-Step Methodology:

  • Accelerated Degradation Setup: Incubate PBAE samples in 100 mM sodium phosphate buffer at physiological pH (7.4) and endosomal pH (5.0) at 37 °C.

    • Causality Note: PBAEs are specifically engineered to remain stable at acidic pH during endosomal trafficking but undergo rapid hydrolysis at physiological pH to release their mRNA payload into the cytosol[1].

  • Time-Course Sampling: Extract aliquots at 1, 2, 4, 8, and 24 hours. Immediately quench the degradation reaction by lowering the pH to 4.0 using 0.1% formic acid.

  • Chromatographic Separation & Detection: Inject the quenched samples onto a C18 reverse-phase LC column using a gradient of water/acetonitrile with 0.1% formic acid. Utilize electrospray ionization (ESI) mass spectrometry in positive mode to identify individual species[7].

  • Kinetic Mapping: Track the disappearance of the intact oligomer mass envelopes and the appearance of bis(beta-amino acid)s and diols. Plot the Area Under the Curve (AUC) of these degradation products over time to calculate the hydrolytic half-life, cross-referencing this timeline with bulk mass loss observed via GPC.

Degradation Intact Intact PBAE Polymer (Active mRNA Carrier) Hydrolysis Aqueous Hydrolysis (Ester Bond Cleavage) Intact->Hydrolysis pH 7.4 / Intracellular Byproducts Bis(beta-amino acid)s + Diols (Non-toxic) Hydrolysis->Byproducts Release Cytosolic mRNA Release Hydrolysis->Release

Fig 2. Hydrolytic degradation mechanism of PBAEs triggering cytosolic mRNA release.

Conclusion

The successful translation of PBAE-mediated mRNA therapeutics from the bench to the clinic hinges on rigorous analytical cross-validation. By understanding the mechanistic limitations of GPC, NMR, and LC-MS, and deploying them as an interconnected, self-validating network, drug development professionals can ensure the structural integrity, predictable degradation, and ultimate clinical efficacy of their polymeric nanocarriers[8],[2].

References

  • Title: Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery Source: NIH / PMC URL: [Link]

  • Title: WO2020077159A1 - POLY(Beta-AMINO ESTER)
  • Title: Optimisation and feature selection of poly-beta-amino-ester as a drug delivery system for cartilage Source: RSC Publishing URL: [Link]

  • Title: Synthesis of Poly(β-amino ester)s Optimized for Highly Effective Gene Delivery Source: ACS Publications URL: [Link]

  • Title: Optimization of a Degradable Polymer-Lipid Nanoparticle for Potent Systemic Delivery of mRNA to the Lung Endothelium and Immune Cells Source: NIH / PMC URL: [Link]

  • Title: Biodegradable lipophilic polymeric mRNA nanoparticles for ligand-free targeting of splenic dendritic cells for cancer vaccination Source: PNAS URL: [Link]

  • Title: Polymeric delivery system revolutionizes mRNA therapeutics Source: ScienceDaily URL: [Link]

  • Title: Absorbance spectra for individual peaks from HPLC analysis for CMA 1:3 Source: ResearchGate URL: [Link]

Sources

Validation

comparing the efficacy of different chiral stationary phases for beta-amino ester separation

An in-depth analysis of chiral stationary phases (CSPs) for the enantioseparation of β -amino esters requires moving beyond basic column screening. As a Senior Application Scientist, selecting the optimal CSP demands a f...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of chiral stationary phases (CSPs) for the enantioseparation of β -amino esters requires moving beyond basic column screening. As a Senior Application Scientist, selecting the optimal CSP demands a fundamental understanding of the thermodynamic and steric interactions at the chiral cleft. β -amino esters—critical building blocks for β -peptides, foldamers, and β -lactam antibiotics—present unique spatial challenges compared to their α -amino counterparts due to the additional methylene carbon, which increases conformational flexibility and alters the distance between the basic amine and the ester carbonyl.

This guide objectively compares the efficacy, mechanistic causality, and operational parameters of the most effective CSPs for β -amino ester separation: Macrocyclic Glycopeptides, Zwitterionic Cinchona Alkaloids, and Crown Ethers.

Mechanistic Causality: Why Certain CSPs Outperform Others

The separation of β -amino ester enantiomers is governed by the ability of the CSP to form a transient, diastereomeric complex with the analyte. The efficacy of this complexation relies heavily on the specific structural features of the stationary phase.

Macrocyclic Glycopeptides (Teicoplanin vs. Teicoplanin Aglycone)

Macrocyclic antibiotics like Teicoplanin (Chirobiotic T) rely on a combination of hydrogen bonding, π−π interactions, and steric inclusion within their aglycone "basket." However, for β -amino esters—particularly those with bulky cyclic skeletons—the native teicoplanin phase often suffers from steric hindrance caused by its appended sugar moieties.

By utilizing Teicoplanin Aglycone (Chirobiotic TAG) , where the carbohydrate units have been cleaved, the chiral cleft becomes highly accessible. This structural modification reduces steric repulsion, allowing the bulky ester groups of β -amino analytes to penetrate deeper into the chiral pocket. Chromatographic thermodynamic data confirms that the aglycone CSP yields a higher enantioselective free energy difference ( ΔΔG∘ ) for cyclic β -amino acids and esters compared to the native form (1[1]). Similarly, the related antibiotic A-40,926 has demonstrated superior complementary enantioselectivity for cyclic β -amino compounds (2[2]).

Zwitterionic Cinchona Alkaloids (ZWIX)

Zwitterionic CSPs (e.g., ZWIX(+) and ZWIX(-)) feature both a basic quinuclidine moiety and an acidic sulfonic acid group. They operate via a synergistic ion-pairing mechanism. For β -amino esters, the polar-ionic mode is highly effective. The protonated primary or secondary amine of the analyte forms a strong ion-pair with the sulfonic acid of the CSP, while the ester carbonyl engages in dipole-dipole or hydrogen-bonding interactions with the CSP's hydrogen-bond donors. A distinct advantage of this platform is the ability to predictably reverse the elution order of enantiomers simply by switching between the pseudo-enantiomeric ZWIX(+) and ZWIX(-) columns (3[3]).

Crown Ethers (Crownpak CR-I(+))

Crown ether CSPs utilize an 18-crown-6 cavity that perfectly accommodates a protonated primary amine ( −NH3+​ ). The causality of separation here is strict host-guest complexation. Because the mechanism requires the amine to be fully protonated to enter the cavity, the mobile phase must be highly acidic (pH 2) (4[4]). While exceptionally efficient for primary β -amino esters, this CSP is entirely ineffective for secondary or tertiary amines due to steric exclusion from the crown cavity.

CSP_Mechanisms Analyte β-Amino Ester Protonated Amine Ester Carbonyl Macro Macrocyclic Aglycone Steric Basket H-Bonding Network Analyte->Macro Deep Inclusion (Cyclic β-esters) Zwitter Zwitterionic (ZWIX) Sulfonic Acid (Anion) Quinuclidine (Cation) Analyte->Zwitter Synergistic Ion-Pairing Crown Crown Analyte->Crown Primary -NH3+ Host-Guest Only

Mechanistic interaction pathways between β -amino esters and primary chiral stationary phases.

Comparative Efficacy Data

The following table synthesizes the performance metrics of these CSPs specifically for β -amino esters, derived from thermodynamic and chromatographic validation studies.

Chiral Stationary PhasePrimary MechanismOptimal Amine TypeEnantioselectivity ( α )Elution Order ReversalMobile Phase Compatibility
Teicoplanin (Chirobiotic T) H-bonding, Steric inclusionPrimary, SecondaryModerate (1.1 - 1.5)NoReversed Phase, Polar Organic
Teicoplanin Aglycone (TAG) Deep steric inclusionPrimary, SecondaryHigh (1.3 - 2.5)NoReversed Phase, Polar Organic
Zwitterionic (ZWIX(+) / (-)) Ion-pairing, DipolePrimary, SecondaryVery High (1.5 - 4.0+)Yes (Switch + to -)Polar-Ionic (MeOH/ACN + Acid/Base)
Crown Ether (CR-I(+)) Host-Guest ComplexationPrimary Only High (1.4 - 3.0)NoHighly Aqueous, Acidic (pH 2)

Self-Validating Experimental Protocol: Zwitterionic Polar-Ionic Screening

To ensure scientific integrity and reproducibility, the following protocol describes a self-validating workflow for screening β -amino esters on a Zwitterionic CSP. This protocol utilizes a polar-ionic mobile phase, which relies on competing co-ions and counter-ions to establish a dynamic equilibrium with the analyte.

Step 1: Mobile Phase Preparation & Column Equilibration

Causality: In polar-ionic mode, the ratio of acidic to basic additives dictates the ionization state of both the CSP and the analyte. A precise balance is required to facilitate reversible ion-pairing.

  • Prepare the bulk solvent: 50% Methanol / 50% Acetonitrile (v/v).

  • Add 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA). Note: The 2:1 acid-to-base ratio ensures the mobile phase acts as a mild buffer, maintaining the protonation of the β -amino ester.

  • Equilibrate the ZWIX(+) column (e.g., 150 x 3.0 mm, 3 µm) at a flow rate of 0.5 mL/min at 25°C until the baseline UV signal (215 nm) and system pressure are completely stabilized (approx. 20 column volumes).

Step 2: System Suitability & Blank Validation

Causality: Before injecting valuable samples, the system must validate its own resolving power and rule out ghost peaks/carryover.

  • Blank Injection: Inject 5 µL of the sample diluent (MeOH). Verify a flat baseline at the expected retention window to confirm zero carryover.

  • Suitability Injection: Inject 5 µL of a known racemic standard (e.g., racemic ethyl 3-amino-3-phenylpropanoate, 1 mg/mL).

  • Acceptance Criteria: The system is validated if the resolution ( Rs​ ) between the two enantiomeric peaks is 1.5, and the tailing factor ( Tf​ ) is 1.2.

Step 3: Analyte Screening & Elution Order Verification
  • Inject 5 µL of the target β -amino ester racemate (1 mg/mL).

  • Record retention times ( t1​ , t2​ ) and calculate the selectivity factor ( α=k2​/k1​ ).

  • Elution Reversal (Optional but Recommended): If tracking a specific trace enantiomeric impurity, switch to the ZWIX(-) column, repeat equilibration, and inject the sample. The elution order of the enantiomers will invert, moving the trace impurity out from the tail of the major peak to the front, drastically improving the limit of quantitation (LOQ).

Protocol_Workflow Prep 1. Mobile Phase MeOH/ACN + FA/DEA Equil 2. Equilibration ZWIX(+) Column Prep->Equil Blank 3. Blank Injection Rule out carryover Equil->Blank Suit 4. System Suitability Verify Rs ≥ 1.5 Blank->Suit Run 5. Sample Analysis Determine α and Rs Suit->Run

Self-validating workflow for β -amino ester enantioseparation using Zwitterionic CSPs.

Conclusion

For underivatized, primary β -amino esters requiring rapid baseline separation, Crown Ether CSPs under acidic conditions offer robust host-guest recognition. However, for broader applicability—including secondary amines and complex cyclic β -skeletons—Teicoplanin Aglycone provides superior steric access compared to its native glycosylated counterpart. Ultimately, for laboratories requiring maximum flexibility and the critical ability to reverse elution orders for impurity profiling, Zwitterionic Cinchona Alkaloid CSPs operated in polar-ionic mode represent the most advanced and reliable methodology currently available.

References

  • High-performance liquid chromatographic separation of unusual β 3-amino acid enantiomers in different chromatographic modes on Cinchona alkaloid-based zwitterionic chiral stationary phases Source: ResearchGate / Springer URL
  • Comparison of separation efficiencies of Chirobiotic T and TAG columns in the separation of unusual amino acids Source: ResearchGate / Elsevier URL
  • Application of a new chiral stationary phase containing the glycopeptide antibiotic A-40,926 in the direct chromatographic resolution of β -amino acids Source: ResearchGate / Tetrahedron: Asymmetry URL
  • Recent Advances in Chiral Analysis of Proteins and Peptides Source: MDPI / Molecules URL

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate

An In-Depth Technical Guide to the Safe Handling of Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate This guide provides essential safety and logistical information for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate. Given that specific safety data for this compound may not be readily available, this document establishes a robust safety protocol based on a thorough analysis of its structural components: a chlorinated aromatic compound, a secondary amine, and a methyl ester. This approach ensures a high level of protection by considering the potential hazards associated with each functional group.

Hazard Assessment by Structural Analogy

The primary step in ensuring safe handling is a comprehensive understanding of the potential risks. Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate incorporates several chemical features that guide our personal protective equipment (PPE) and handling strategy.

  • Chlorinated Aromatic Compound: The presence of a 4-chlorophenyl group places this molecule in the category of halogenated organic compounds.[1] Such compounds should be handled with care, as many are known to be irritants and some are suspected carcinogens.[2] They can be absorbed through the skin, and their vapors should not be inhaled.[2] Therefore, all operations should be conducted within a certified chemical fume hood to minimize respiratory exposure.[3]

  • Aminobutanoate Ester: The core structure is an aminobutanoate ester. Similar molecules, like methyl butyrate and other amino esters, can cause skin and eye irritation.[4][5] They may be harmful if swallowed or inhaled.[6]

  • Reactivity: While stable under normal conditions, it may be incompatible with strong oxidizing agents and strong bases.[4] Thermal decomposition may release irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride.[7]

Based on this analysis, the compound should be treated as a substance that is potentially harmful if inhaled, ingested, or absorbed through the skin, and is an irritant to the eyes and skin.[8]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to provide comprehensive protection against the identified hazards. The selection of specific PPE is critical and should be based on the task being performed.

Task / OperationRequired Personal Protective EquipmentJustification
Weighing & Aliquoting (Solid) - Nitrile Gloves (double-gloved) - Chemical Splash Goggles - Lab Coat - N95 Respirator (if outside fume hood)Prevents skin contact and incidental eye splash. Minimizes inhalation of fine particulates.
Solution Preparation & Transfers - Chemically Resistant Gloves (Butyl Rubber or Viton®) - Chemical Splash Goggles - Face Shield - Chemical Resistant Apron over Lab CoatProvides enhanced protection against splashes and spills of concentrated solutions. Chlorinated compounds can degrade some glove materials; consult manufacturer resistance guides.[3] A face shield protects the entire face from splashes.[3]
Running Reactions & Work-up - Chemically Resistant Gloves (Butyl Rubber or Viton®) - Chemical Splash Goggles - Lab CoatStandard protocol for handling chemicals in a controlled setting (i.e., fume hood).
Spill Cleanup - Chemically Resistant Gloves (Butyl Rubber or Viton®) - Chemical Splash Goggles & Face Shield - Chemical Resistant Coveralls or Suit - Air-Purifying Respirator (APR) with organic vapor/acid gas cartridgesProvides maximum protection during emergency situations where exposure levels may be high.[9]

Key PPE Considerations:

  • Hand Protection: Chemically resistant gloves are mandatory.[3] Given the chlorinated nature of the compound, standard nitrile gloves may offer insufficient protection for prolonged contact. It is highly recommended to use materials like butyl rubber or Viton®. Always inspect gloves for integrity before each use.[10]

  • Eye and Face Protection: At a minimum, chemical splash goggles are required.[3] For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full face shield must be worn over the goggles.[10]

  • Skin and Body Protection: A buttoned lab coat provides a primary barrier.[3] For larger-scale operations, a chemical-resistant apron or coveralls should be worn.[9]

  • Respiratory Protection: All work with Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If there is a potential for exposure above established limits, or if engineering controls fail, appropriate respiratory protection is required as determined by a qualified safety professional.[11]

Operational Plan: A Step-by-Step Handling Workflow

A systematic workflow is essential to ensure safety at every stage of handling. This process begins before the chemical is even touched and continues through to final disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase risk_assessment 1. Risk Assessment (Review SDS of analogs, identify hazards) eng_controls 2. Implement Engineering Controls (Certify fume hood, clear workspace) risk_assessment->eng_controls Proceed ppe_select 3. Select & Don Appropriate PPE (Refer to Core Protocol Table) eng_controls->ppe_select Proceed handle 4. Handle Compound in Designated Area (Perform work in fume hood) ppe_select->handle Begin Work storage 5. Proper Storage (Labeled, sealed, ventilated area) handle->storage Store unused material waste 6. Waste Disposal (Segregate as Halogenated Waste) handle->waste Generate waste decon 7. Decontaminate & Doff PPE (Clean work area, remove PPE correctly) handle->decon Upon completion of work storage->handle Retrieve for use waste->decon After waste is secured

Caption: Workflow for Safe Handling of Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek medical attention if irritation develops or persists.[12]

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation: If inhaled, move the person to fresh air.[12] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[13] Rinse mouth with water.[14] Never give anything by mouth to an unconscious person.[15] Call a physician or poison control center immediately.[14]

  • Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite), place in a sealed container, and label for hazardous waste disposal.[8] For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[1]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Classification: As a chlorinated organic compound, all waste containing Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate must be classified as Halogenated Organic Waste .[2][16]

  • Segregation: It is critical to keep halogenated waste separate from non-halogenated waste streams.[17] Mixing them results in the entire volume being classified as halogenated, significantly increasing disposal costs and complexity.[18]

  • Containment: Collect waste in a designated, properly sealed, and compatible container (e.g., a polyethylene container).[2] The container must be clearly labeled with the words "Hazardous Waste," "Halogenated," and the full chemical name(s) of the contents.[1] Do not use abbreviations.[1]

  • Disposal: Dispose of the waste through your institution's approved chemical waste disposal program.[1] Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[2]

By adhering to these detailed protocols, researchers can confidently and safely handle Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate, minimizing personal risk and ensuring environmental responsibility.

References

  • Benchchem. "An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds." Benchchem.
  • Braun Research Group. "Halogenated Organic Liquids - Standard Operating Procedure." University of Illinois Urbana-Champaign.
  • Environment, Health and Safety, University of North Carolina at Chapel Hill. "7.2 Organic Solvents." EHS.
  • Environmental Health & Safety, Washington State University. "Halogenated Solvents." WSU.
  • Fisher Scientific. "SAFETY DATA SHEET - Methyl 3-aminocrotonate." Fisher Scientific.
  • Safety & Risk Services, University of British Columbia. "Organic Solvent Waste Disposal." UBC.
  • U.S. Environmental Protection Agency. "Personal Protective Equipment." EPA.
  • Environmental Health & Safety, University of Wisconsin-Madison. "Halogenated Waste." UW-Madison.
  • BASF. "Safety data sheet - Headline 250 EC." BASF.
  • Merck. "SAFETY DATA SHEET - Methyl Orange." Merck.
  • Fisher Scientific. "SAFETY DATA SHEET - Methyl butyrate." Fisher Scientific.
  • CymitQuimica. "Safety Data Sheet - (R)-3-Amino-4-(4-chlorophenyl)butanoic acid." CymitQuimica.
  • Fisher Scientific. "SAFETY DATA SHEET - METHYL 4-(CHLOROFORMYL)-BUTYRATE." Fisher Scientific.
  • CymitQuimica. "Safety Data Sheet - tert-butyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate." CymitQuimica.
  • Environmental Health & Safety Services, Cornell University. "Personal Protective Equipment." Cornell EHS.
  • Enamine. "safety data sheet - (4-chlorophenyl)(2-methylphenyl)methanone." Enamine.
  • Enamine. "safety data sheet - methyl 4-amino-3-methylbutanoate hydrochloride." Enamine.
  • Pipe Testing Services. "Chlorination Safety Protocols & PPE for Water Disinfection." PTS.
  • Guidechem. "3-Amino-butyric acid methyl ester (cas 103189-63-5) SDS/MSDS download." Guidechem.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate
© Copyright 2026 BenchChem. All Rights Reserved.